molecular formula C13H11NO3 B1272506 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid CAS No. 4332-79-0

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Cat. No.: B1272506
CAS No.: 4332-79-0
M. Wt: 229.23 g/mol
InChI Key: LDTBMEOGSQFGDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTBMEOGSQFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377367
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4332-79-0
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridone class of molecules. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, tailored for professionals in drug discovery and development. While specific quantitative biological data for this exact molecule is not extensively available in the public domain, this guide infers potential activities based on structurally related compounds and provides a robust foundation for further research.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 4332-79-0[1][2][][4][5]
Molecular Formula C₁₃H₁₁NO₃[2][4]
Molecular Weight 229.23 g/mol [2]
MDL Number MFCD00101801[1][2]
Purity (Typical) ≥95%[1]

Synthesis

The synthesis of this compound typically proceeds through a two-step process: the formation of the corresponding ethyl or methyl ester, followed by hydrolysis to the carboxylic acid. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyridones.

Materials:

  • Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (HCl) (1N)

Procedure:

  • Dissolve ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of THF (or ethanol) and water.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to 0°C and acidify with 1N HCl until the pH is approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Predicted Spectral Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
δ 13.0-12.0 (br s, 1H, COOH)δ ~165 (C=O, carboxylic acid)
δ 8.4-8.2 (d, 1H, H-2)δ ~163 (C=O, pyridone)
δ 7.8-7.6 (dd, 1H, H-4)δ ~145 (C-2)
δ 7.4-7.2 (m, 5H, Ar-H)δ ~140 (C-4)
δ 6.8-6.6 (d, 1H, H-5)δ ~136 (Ar-C)
δ 5.4-5.2 (s, 2H, CH₂)δ ~129 (Ar-CH)
δ ~128 (Ar-CH)
δ ~127 (Ar-CH)
δ ~117 (C-5)
δ ~109 (C-3)
δ ~52 (CH₂)

Potential Biological Activities

Derivatives of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold have been investigated for a range of biological activities. While specific data for the 1-benzyl substituted title compound is sparse, the following areas represent promising avenues for future research.

  • Anticancer Activity: Numerous dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] For instance, certain novel dihydropyridine carboxylic acids have shown activity against the HCT-15 human colon cancer cell line.[6][7] The structural similarity of this compound suggests it may also possess antiproliferative properties.

  • Antibacterial Activity: The pyridone core is a known pharmacophore in several antibacterial agents. The N-ethylpyridone-3-carboxylic acid analogue has shown antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium.[8] This suggests that this compound could be a candidate for antibacterial screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 start Ethyl 6-oxo-1,6-dihydropyridine- 3-carboxylate intermediate Ethyl 1-benzyl-6-oxo-1,6- dihydropyridine-3-carboxylate start->intermediate N-Benzylation final 1-Benzyl-6-oxo-1,6-dihydropyridine- 3-carboxylic acid intermediate->final Hydrolysis reagent1 Benzyl bromide, K₂CO₃, DMF reagent2 LiOH or NaOH, THF/H₂O

Caption: General synthesis of the target compound.

Potential Mechanism of Action (Hypothetical)

Given the anticancer activity of related compounds, a hypothetical signaling pathway that could be targeted is the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in cancer.

Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT Target 1-Benzyl-6-oxo-1,6-dihydropyridine- 3-carboxylic acid Target->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader class of pyridone-containing compounds. While specific biological data is limited, its structural features suggest potential for development as an anticancer or antibacterial agent. The synthetic routes are well-precedented, primarily involving N-benzylation of a pyridone ester followed by hydrolysis. This guide provides a foundational understanding for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related compounds. Future work should focus on the definitive synthesis and characterization, followed by comprehensive screening for biological activity to elucidate its specific mechanisms of action and potential therapeutic applications.

References

An In-Depth Technical Guide on 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 4332-79-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 4332-79-0) is limited. This guide summarizes the available data for this specific compound and provides a broader context based on the well-documented activities of structurally related dihydropyridine carboxylic acid derivatives. The experimental protocols and potential mechanisms of action described herein are based on general methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.

Core Compound Properties

This compound is a heterocyclic organic compound. Limited data is available from commercial suppliers regarding its specific physical and chemical properties.

PropertyValueSource
CAS Number 4332-79-0--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₁NO₃--INVALID-LINK--
Formula Weight 229.23 g/mol --INVALID-LINK--[1]
Purity ≥95%--INVALID-LINK--[1]

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route could involve a multi-component reaction, such as the Hantzsch pyridine synthesis, or a variation thereof, followed by functional group manipulations. The following diagram illustrates a generalized workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Steps Aldehyde Aldehyde Hantzsch_Reaction Hantzsch Dihydropyridine Synthesis Aldehyde->Hantzsch_Reaction Beta-ketoester Beta-ketoester Beta-ketoester->Hantzsch_Reaction Ammonia_source Ammonia Source Ammonia_source->Hantzsch_Reaction Dihydropyridine_Ester Dihydropyridine Ester Intermediate Hantzsch_Reaction->Dihydropyridine_Ester Hydrolysis Ester Hydrolysis Dihydropyridine_Ester->Hydrolysis Final_Product 1-Benzyl-6-Oxo-1,6-Dihydropyridine- 3-Carboxylic Acid Hydrolysis->Final_Product

Generalized synthetic workflow for dihydropyridine carboxylic acids.
Post-Synthesis Characterization

Following synthesis, the compound would typically be characterized using a suite of analytical techniques to confirm its identity and purity.

Table of Characterization Methods:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups present in the molecule, such as carbonyl and carboxylic acid moieties.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point Analysis To determine the melting point range as an indicator of purity.

Biological Activity and Potential Applications (Based on Related Compounds)

Specific biological data for this compound is not available in the public domain. However, the dihydropyridine scaffold is a well-known pharmacophore, most notably in the context of L-type calcium channel modulation.

Potential as Calcium Channel Modulators

Many dihydropyridine derivatives are potent blockers of L-type calcium channels, leading to vasodilation. This activity makes them crucial in the treatment of hypertension and angina.

The following diagram illustrates the generally accepted mechanism of action for dihydropyridine-based calcium channel blockers.

DHP Dihydropyridine Compound Ca_Channel L-type Calcium Channel (in vascular smooth muscle cell membrane) DHP->Ca_Channel Binds to and blocks Ca_Influx Calcium Ion Influx Ca_Channel->Ca_Influx Prevents Relaxation Muscle Relaxation (Vasodilation) Ca_Channel->Relaxation Resulting in Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates Contraction Muscle Contraction (Vasoconstriction) MLCK_active->Contraction Leads to

Signaling pathway of dihydropyridine calcium channel blockers.
Other Potential Activities

Research into novel dihydropyridine derivatives has revealed a broader range of biological activities, including:

  • Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The pyridine carboxylic acid moiety is present in numerous enzyme inhibitors, suggesting that compounds like the one could be explored for such activities.

Experimental Protocols (General)

The following are generalized protocols that would be relevant for the study of a novel dihydropyridine carboxylic acid derivative.

In Vitro Calcium Channel Blocking Assay (FLIPR-based)

This assay measures the ability of a compound to inhibit calcium influx in cells expressing L-type calcium channels.

Workflow:

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing L-type calcium channels Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Add_Compound Add test compound (this compound) Dye_Loading->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Depolarize Induce cell depolarization (e.g., with KCl) to open channels Incubate->Depolarize FLIPR Measure fluorescence intensity change using a FLIPR instrument Depolarize->FLIPR IC50 Calculate IC50 value FLIPR->IC50

References

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a pyridine derivative of interest to researchers and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a dihydropyridine ring system. The core structure is substituted with a benzyl group at the nitrogen atom (position 1), a carbonyl group at position 6, and a carboxylic acid group at position 3.

Molecular Formula: C₁₃H₁₁NO₃

Molecular Weight: 229.23 g/mol

CAS Number: 4332-79-0

The presence of the carboxylic acid group confers acidic properties to the molecule, while the benzyl group introduces a significant hydrophobic character. The dihydropyridine ring itself is a key pharmacophore in many biologically active compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₃
Molecular Weight229.23 g/mol
CAS Number4332-79-0

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the protons on the dihydropyridine ring, and the acidic proton of the carboxylic acid. The benzylic methylene protons would likely appear as a singlet. The protons on the dihydropyridine ring would exhibit characteristic splitting patterns depending on their coupling constants. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the carbonyl carbon of the pyridone ring, the carboxylic acid carbonyl, the carbons of the benzyl group, and the carbons of the dihydropyridine ring. The quaternary carbons would likely show weaker signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the pyridone and carboxylic acid (strong absorptions), and C-H stretches of the aromatic and aliphatic groups.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the benzyl group, and other characteristic cleavages of the dihydropyridine ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, the synthesis of structurally related dihydropyridine carboxylic acids has been described and can serve as a methodological template.

One general approach involves the cyclization of appropriate precursors. For instance, a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been developed, which involves the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to form the substituted pyridone ring system. Subsequent hydrolysis of an ester precursor would yield the carboxylic acid.

Another potential route could involve the N-benzylation of a pre-formed 6-oxo-1,6-dihydropyridine-3-carboxylic acid or its ester derivative.

General Experimental Protocol for Synthesis of Dihydropyridine Carboxylic Acid Derivatives

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Appropriate starting materials (e.g., a suitable acyclic precursor or a pyridine derivative)

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

  • Reagents for hydrolysis (if starting from an ester, e.g., LiOH, NaOH)

Procedure (Conceptual Workflow):

Synthesis_Workflow Start Starting Material (e.g., Pyridone Ester) Reaction N-Benzylation Reaction Start->Reaction Reagents Reagents: - Benzyl Halide - Base - Solvent Reagents->Reaction Intermediate N-Benzylated Intermediate Reaction->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Hydrolysis_Reagents Hydrolysis Reagents: - Base (e.g., LiOH) - Water/Solvent Hydrolysis_Reagents->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Proteasome_Inhibition_Pathway cluster_0 Inhibitor Action cluster_1 T. cruzi Cellular Machinery Inhibitor Pyridazinone Derivative (Synthesized from title compound) Proteasome T. cruzi Proteasome (β5 subunit) Inhibitor->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Enables Cell_Viability Parasite Viability Protein_Degradation->Cell_Viability Maintains

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, cytotoxic, and calcium channel modulating effects. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. While detailed experimental data on its physical properties are limited in publicly accessible literature, the following table summarizes its key chemical identifiers and basic properties.

PropertyValueReference
CAS Number 4322-79-0[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
Appearance Solid
Purity ≥95% (commercially available)[2]

Further characterization data, such as melting point, boiling point, and solubility, are not consistently reported in the available literature. Researchers are advised to consult a Certificate of Analysis (CoA) from a commercial supplier for batch-specific data.[3][4][5]

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the protons of the benzyl group, the dihydropyridine ring, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic environment of each proton.

  • ¹³C NMR: Resonances for the carbon atoms of the benzyl group, the dihydropyridine ring, the carbonyl group, and the carboxylic acid group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretching and bending vibrations of the aromatic and heterocyclic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the benzyl group, carboxyl group, and other fragments.

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available scientific literature, a general approach for the synthesis of dihydropyridine carboxylic acid derivatives has been described. This typically involves a multi-component reaction.[6]

Furthermore, a patented method for the preparation of the parent compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water.[7] This could potentially be adapted for the synthesis of the N-benzylated derivative.

A published study utilized this compound as a commercially available starting material for the synthesis of a derivative. The experimental details for this subsequent reaction are provided below.

Synthesis of a Derivative from this compound

A study on Trypanosoma cruzi proteasome inhibitors described the synthesis of an amide derivative from this compound. The general methodology involved an amide coupling reaction. While the full experimental details for this specific reaction were not provided in the main text, it was mentioned that the synthesis was analogous to other amide coupling reactions reported in the same paper, which typically involve a coupling agent and a base in an appropriate solvent.

experimental_workflow start 1-Benzyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid reaction Amide Coupling Reaction start->reaction reagents Amine coupling partner, Coupling agent (e.g., T3P), Base (e.g., DIPEA) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction product Amide Derivative reaction->product

Pharmacological Properties and Biological Activity

The direct pharmacological properties of this compound have not been extensively studied. However, the broader class of dihydropyridine derivatives is well-known for a wide range of biological activities.

Potential Areas of Activity:

  • Antimicrobial Activity: Various dihydropyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Cytotoxic Activity: Several studies have reported the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines.[8][9] This suggests that derivatives of the title compound could be investigated as potential anticancer agents.

  • Calcium Channel Modulation: The dihydropyridine scaffold is a classic pharmacophore for L-type calcium channel blockers, which are widely used in the treatment of hypertension. While the specific activity of this compound on calcium channels is unknown, this remains a potential area of investigation.

  • Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are being actively explored as inhibitors of various enzymes, playing a role in the development of drugs for a wide range of diseases including cancer and viral infections.[10][11]

The benzyl and carboxylic acid functional groups on the core 6-oxo-1,6-dihydropyridine scaffold provide ample opportunities for chemical modification to explore and optimize these potential biological activities.

signaling_pathway DHP Dihydropyridine Derivative Target Biological Target (e.g., Enzyme, Receptor) DHP->Target Binding/Inhibition Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Conclusion

This compound is a valuable starting material and a scaffold for the development of novel compounds with potential therapeutic applications. While comprehensive data on the specific properties of this compound are not yet widely available, the known biological activities of the dihydropyridine class suggest that it is a promising area for further research. This technical guide has summarized the currently available information to aid researchers and drug development professionals in their exploration of this and related compounds. Further experimental work is required to fully elucidate its physicochemical properties, spectroscopic profile, and pharmacological activities.

References

Unraveling the Mechanism of Action of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: An Investigative Summary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview based on available scientific literature. As of this writing, there is a notable absence of direct studies elucidating the specific mechanism of action for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid. The information presented herein is therefore based on a hypothesized mechanism derived from the activity of structurally related analogs and general principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and to direct future research.

Hypothesized Mechanism of Action: Inhibition of Activator Protein-1 (AP-1)

The most closely related analog with a documented mechanism of action is 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This compound has been identified as an inhibitor of Activator Protein-1 (AP-1), a critical transcription factor involved in a multitude of cellular processes. It is hypothesized that this compound shares this mechanism.

AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[1] This transcription factor plays a pivotal role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress.[1][2][3] The dysregulation of AP-1 activity is implicated in numerous pathologies, including cancer, inflammatory disorders like rheumatoid arthritis, and fibrosis.[1][2][4]

The hypothesized mechanism suggests that this compound may interfere with the AP-1 signaling cascade, potentially by inhibiting the DNA binding of the c-Fos/c-Jun heterodimer. This would lead to the downregulation of AP-1 target genes, many of which are pro-inflammatory and involved in cell proliferation. A key target that may be affected is Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

The AP-1 Signaling Pathway

The activation of AP-1 is a complex process initiated by various extracellular signals that converge on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The diagram below illustrates a simplified representation of this pathway and the proposed point of inhibition.

AP1_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, Growth Factors, Stress Signals MAPK_Cascade MAPK Cascades (e.g., JNK, ERK, p38) Stimuli->MAPK_Cascade cJun_c cJun_c MAPK_Cascade->cJun_c Fos_inactive Phosphorylation Fos_inactive->cJun_c Fos_active Phosphorylated (Active) c-Jun/c-Fos AP1_Complex Active AP-1 Complex (c-Jun/c-Fos Heterodimer) Fos_active->AP1_Complex Dimerization & Nuclear Translocation DNA AP-1 Binding Site (TRE) on DNA AP1_Complex->DNA Gene_Expression Target Gene Expression (e.g., COX-2, MMPs, Cytokines) DNA->Gene_Expression Inhibitor 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Inhibitor->DNA Inhibition of Binding

Hypothesized AP-1 Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Considerations

While the core mechanism is hypothesized to be similar to its methyl analog, the presence of a benzyl group at the N-1 position is significant and likely modulates the compound's activity. Structure-activity relationship studies on various heterocyclic compounds have shown that an N-1 benzyl group can be crucial for biological potency.[5] For instance, in the context of antiviral N-benzyl hydroxypyridone carboxamides, this group was found to be optimal for activity.[5] Similarly, in certain dihydropyrimidine calcium channel blockers, a phenylmethyl (benzyl) group was integral to their vasorelaxant properties.[6]

The benzyl group, being larger and more lipophilic than a methyl group, may influence several properties of the molecule, including:

  • Binding Affinity: It may form additional hydrophobic or pi-stacking interactions with the target protein, potentially increasing binding affinity and potency.

  • Pharmacokinetics: The benzyl group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Selectivity: The nature of the N-1 substituent can influence the selectivity of the compound for different isoforms of target proteins or related signaling pathways.

However, it is crucial to note that in some molecular scaffolds, the carboxylic acid precursors of such compounds have been found to be inactive, indicating that the entire molecular structure is critical for the observed biological effect.[5]

Proposed Experimental Strategy for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy.

Experimental_Workflow cluster_initial Phase 1: Initial Screening & Target Validation cluster_direct Phase 2: Direct Target Engagement cluster_downstream Phase 3: Downstream Functional Effects A1 Cell-Based Reporter Assay (AP-1 Luciferase) A2 Gene Expression Analysis (qPCR) of AP-1 Target Genes (e.g., COX-2) A1->A2 A3 Protein Expression Analysis (Western Blot) of Target Proteins (e.g., c-Fos, c-Jun) A2->A3 B1 Electrophoretic Mobility Shift Assay (EMSA) to assess AP-1:DNA binding A3->B1 If AP-1 pathway is implicated B2 Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics B1->B2 C1 Enzyme Assays (e.g., COX-2 activity) B2->C1 If direct binding is confirmed C2 Cytokine Profiling (ELISA/Multiplex) C1->C2 C3 Cell Proliferation/Viability Assays C2->C3 End Elucidate Mechanism of Action C3->End Start Start Investigation Start->A1

Proposed Experimental Workflow for MoA Elucidation.

Data Presentation

Currently, there is no publicly available quantitative data regarding the biological activity of this compound. To populate the table below, the experiments outlined in the proposed workflow would need to be conducted.

Assay TypeParameterValue (e.g., µM)Cell Line/System Used
AP-1 Luciferase Reporter AssayIC₅₀Data not availablee.g., HEK293T
COX-2 Gene Expression (qPCR)IC₅₀Data not availablee.g., RAW 264.7
EMSA (AP-1:DNA Binding)IC₅₀Data not availableIn vitro
COX-2 Enzyme Activity AssayIC₅₀Data not availableIn vitro or cell-based
Cytokine Release (e.g., IL-6)IC₅₀Data not availablee.g., PBMCs

Experimental Protocols

Below are generalized protocols for the key initial experiments proposed to test the hypothesis of AP-1 inhibition.

6.1. AP-1 Luciferase Reporter Assay

  • Objective: To determine if the compound inhibits AP-1 transcriptional activity in a cellular context.

  • Methodology:

    • HEK293T or a similar cell line will be co-transfected with a luciferase reporter plasmid containing multiple AP-1 binding sites (TPA response elements) and a constitutively expressed control plasmid (e.g., Renilla luciferase).

    • After 24 hours, cells will be treated with various concentrations of this compound for 1 hour.

    • AP-1 activity will then be stimulated with a known inducer, such as Phorbol 12-myristate 13-acetate (PMA).

    • After an appropriate incubation period (e.g., 6-8 hours), cells will be lysed, and luciferase activity will be measured using a luminometer.

    • The firefly luciferase signal will be normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

    • IC₅₀ values will be calculated from the dose-response curve.

6.2. Quantitative PCR (qPCR) for AP-1 Target Genes

  • Objective: To measure the effect of the compound on the expression of endogenous AP-1 target genes.

  • Methodology:

    • A relevant cell line (e.g., RAW 264.7 macrophages) will be pre-treated with the test compound at various concentrations for 1 hour.

    • Gene expression will be induced with a stimulus like Lipopolysaccharide (LPS).

    • After 4-6 hours, total RNA will be extracted from the cells.

    • The RNA will be reverse-transcribed into cDNA.

    • qPCR will be performed using primers specific for target genes (e.g., COX-2, MMP-3) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative change in gene expression will be calculated using the ΔΔCt method.

Conclusion

While this compound is commercially available, its biological mechanism of action remains to be publicly characterized. Based on the activity of its close structural analog, the most promising hypothesis is that it functions as an inhibitor of the AP-1 signaling pathway. The presence of the N-benzyl group suggests a potentially modulated pharmacological profile compared to its N-methyl counterpart. The experimental framework provided in this document offers a clear path for future research to confirm this hypothesis, quantify the compound's potency, and elucidate its therapeutic potential. This investigative summary serves as a critical starting point for any research program aiming to develop this and related molecules.

References

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and the broader class of dihydropyridine and pyridone carboxylic acid derivatives. While specific quantitative data and detailed experimental protocols for the title compound are not extensively available in the public domain, this document consolidates general synthetic methodologies, potential biological activities, and common evaluation protocols based on structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of molecules, facilitating further investigation and drug discovery efforts.

Introduction

The 1,6-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group at the 1-position and an oxo group at the 6-position yields this compound, a molecule with potential for diverse pharmacological applications. Derivatives of dihydropyridines and pyridones have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, antidiabetic, and anticancer properties.[1][2][3][4] This guide will explore the synthesis, potential biological functions, and evaluation methods relevant to this class of compounds.

Synthesis of 1-Substituted-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acids

A representative synthetic approach is the Hantzsch pyridine synthesis and its modifications, or through multi-component reactions.[7] A general workflow for the synthesis is outlined below.

G A Starting Materials (e.g., β-ketoester, aldehyde, ammonia/amine) B Hantzsch-type Condensation or Multi-component Reaction A->B C Dihydropyridine Intermediate B->C D Oxidation/Aromatization C->D E N-Alkylation/Arylation (e.g., with Benzyl Bromide) D->E F Ester Hydrolysis E->F G This compound F->G

Caption: Generalized synthetic workflow for 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylic acids.

Representative Experimental Protocol: Synthesis of a 1-Substituted 4-Aryl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide

The following protocol is adapted from a diversity-oriented synthesis of related pyridone derivatives and serves as an illustrative example.[5][6]

  • Synthesis of 1-Substituted Methyl 4-Hydroxy-6-Oxo-1,6-Dihydropyridine-3-Carboxylates: Treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a primary amine (e.g., benzylamine) would yield the corresponding 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Transformation to a Halogenated Intermediate: The hydroxyl group at the 4-position is converted to a better leaving group, such as a tosylate or a chloro derivative.

  • Suzuki-Miyaura Arylation: The halogenated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with an appropriate arylboronic acid to introduce a substituent at the 4-position.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amidation (Optional): The resulting carboxylic acid can be converted to a variety of amides through reaction with primary or secondary amines.

Potential Biological Activities and Mechanisms of Action

Derivatives of dihydropyridine and pyridone carboxylic acids have been investigated for a range of biological activities. The specific activities of this compound are not well-documented in the available literature, but based on its structural class, it may exhibit one or more of the following properties.

Antimicrobial Activity

Pyridone carboxylic acids are known for their antibacterial properties.[8][9] The mechanism of action for many quinolone antibiotics, which share a similar scaffold, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

G Compound Pyridone Carboxylic Acid Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds to Effect Inhibition of DNA Replication and Repair Target->Effect Leads to Result Bactericidal Effect Effect->Result

Caption: Postulated mechanism of antimicrobial action for pyridone carboxylic acid derivatives.

Antioxidant Activity

Some dihydropyridine derivatives have been reported to possess antioxidant properties.[2] These compounds may act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Anticancer Activity

Certain dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][4] The underlying mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways involved in tumor growth and proliferation.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic properties of this compound and its analogs, a series of in vitro assays are typically employed.

Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays

Several assays can be used to evaluate the antioxidant potential of a compound.[10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

  • Add various concentrations of the test compound to the ABTS•+ solution.

  • After a defined incubation period, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[1]

Protocol Outline:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (concentration required to inhibit 50% of cell growth).

G A Seed Cancer Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Quantitative Data

A thorough review of the existing literature did not yield specific quantitative data (e.g., IC50 values, MIC values, reaction yields) for this compound. The tables below are presented as templates to guide researchers in organizing their data once experimental results are obtained for the title compound or its novel derivatives.

Table 1: Synthetic Reaction Yields

Step Reaction Product Yield (%)
1 N-Benzylation 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate ester Data not available

| 2 | Ester Hydrolysis | this compound | Data not available |

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli P. aeruginosa C. albicans
This compound Data not available Data not available Data not available Data not available

| Ciprofloxacin (Control) | Reference value | Reference value | Reference value | N/A |

Table 3: In Vitro Antioxidant Activity (IC50 in µM)

Compound DPPH Scavenging ABTS Scavenging
This compound Data not available Data not available

| Ascorbic Acid (Control) | Reference value | Reference value |

Table 4: In Vitro Cytotoxicity (IC50 in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer)
This compound Data not available Data not available Data not available

| Doxorubicin (Control) | Reference value | Reference value | Reference value |

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While specific data for this molecule is sparse, the general synthetic routes and biological activities of related dihydropyridine and pyridone derivatives provide a strong rationale for its further investigation. Future research should focus on the development of a robust and high-yielding synthesis for the title compound, followed by a comprehensive evaluation of its biological properties using the standardized assays outlined in this guide. Elucidation of its mechanism of action against various biological targets will be crucial for its potential development as a novel therapeutic agent. The information and protocols presented herein offer a solid framework for initiating such research endeavors.

References

An In-depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound belonging to the pyridone class. While the specific discovery of this compound is not extensively documented in seminal literature, this guide consolidates available information on its physicochemical properties, plausible synthetic routes based on established methodologies for analogous structures, and potential biological activities inferred from related N-benzyl pyridone derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar compounds.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. The substitution at the N-1 position with a benzyl group and the presence of a carboxylic acid at the C-3 position in this compound suggest its potential for diverse biological interactions. This guide will detail the known characteristics of this compound and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 4332-79-0[1]
Molecular Formula C₁₃H₁₁NO₃Vendor Data
Molecular Weight 229.23 g/mol Vendor Data
MDL Number MFCD00101801[1]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DMSO and DMFInferred

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from readily available starting materials. A potential route involves the cyclization of an enaminone with a primary amine, followed by functional group manipulations.

Synthetic Pathway A Dimethyl 2-((dimethylamino)methylidene) -3-oxopentanedioate C Methyl 1-benzyl-4-hydroxy-6-oxo -1,6-dihydropyridine-3-carboxylate A->C Cyclization B Benzylamine B->C D 1-Benzyl-4-hydroxy-6-oxo -1,6-dihydropyridine-3-carboxylic acid C->D Hydrolysis E 1-Benzyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid D->E Dehydroxylation (optional, depending on starting material)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of related 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.[2][4]

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • To a solution of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylamine (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired intermediate.

Step 2: Hydrolysis to 1-Benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Suspend the methyl ester intermediate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Note on the 4-hydroxy group: The proposed synthesis yields a 4-hydroxy derivative. If the unsubstituted pyridone is desired, further synthetic steps such as conversion to a 4-chloro or 4-tosyloxy derivative followed by reductive dehalogenation or desulfonylation would be necessary.[2][4]

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, based on the activities of structurally similar N-benzyl pyridone derivatives, several potential therapeutic applications and associated signaling pathways can be hypothesized.

Anticancer Activity

N-benzyl substituted heterocyclic compounds have been investigated for their anticancer properties. For instance, certain 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent anti-proliferative activity against human cancer cell lines by inhibiting tubulin polymerization.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anticancer_Pathway Compound 1-Benzyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid (Hypothetical) Tubulin Tubulin Compound->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothetical anticancer signaling pathway.

Neuroprotective Effects

Recent studies on N-benzyl pyridine-2-one derivatives have shown neuroprotective effects in models of cognitive deficit.[6] These compounds were found to inhibit acetylcholinesterase (AChE), reduce oxidative stress, and improve cognitive function. The N-benzyl moiety is often designed to interact with the peripheral anionic site (PAS) of AChE.

Neuroprotective_Pathway Compound 1-Benzyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid (Hypothetical) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition OxidativeStress Oxidative Stress Compound->OxidativeStress Reduction Acetylcholine ↑ Acetylcholine Levels AChE->Acetylcholine Neuroprotection Neuroprotection Acetylcholine->Neuroprotection OxidativeStress->Neuroprotection

References

An In-depth Technical Guide on the Core Characteristics of Pyridone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridone carboxylic acids represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their unique structural features and diverse biological activities have established them as privileged scaffolds in the development of novel therapeutic agents. This guide provides a comprehensive overview of their fundamental chemical, physicochemical, and pharmacological properties, supplemented with detailed experimental methodologies and mechanistic insights.

Chemical Characteristics

The core structure of a pyridone carboxylic acid consists of a pyridone ring substituted with at least one carboxylic acid group. The pyridone ring itself can exist in different isomeric forms (e.g., 2-pyridone, 4-pyridone), and the position of the carboxylic acid group further contributes to the structural diversity. This scaffold's aromatic and electron-deficient nature, combined with the acidic carboxylic acid moiety, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[1]

Synthesis

The synthesis of pyridone carboxylic acids can be achieved through various synthetic routes. A prominent example is the synthesis of the common intermediate for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir.[2][3] A generalized workflow for the synthesis of a key pyridone carboxylic acid precursor is outlined below.

Synthetic_Workflow_Pyridone_Carboxylic_Acid start1 Methyl-4-methoxy acetoacetate step1 Vinylogous Amide Formation start1->step1 + DMF-DMA start2 Dimethylformamide dimethyl acetal (DMF-DMA) start2->step1 start3 Aminoacetaldehyde dimethyl acetal step2 Cyclization start3->step2 start4 Dimethyl oxalate start4->step2 step1->step2 + Aminoacetaldehyde dimethyl acetal + Dimethyl oxalate step3 Regioselective Ester Hydrolysis step2->step3 + Base (e.g., LiOH) product Pyridone Carboxylic Acid Precursor step3->product

Caption: Generalized synthetic workflow for a key pyridone carboxylic acid precursor.

Physicochemical Properties

The physicochemical properties of pyridone carboxylic acids are critical for their pharmacokinetic and pharmacodynamic profiles. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are influenced by the specific substitution patterns on the pyridone ring.

PropertyValueCompound ExampleReference
Molecular Weight 123.11 g/mol Picolinic acid (2-pyridinecarboxylic acid)[4]
141.12 g/mol Dihydro-4-pyridone-3-carboxylic acid[5]
315.28 g/mol 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[3][6]
pKa ~2.43 (pKa1), ~4.76 (pKa2)Pyridine-2,3-dicarboxylic acid (Quinolinic acid)[7]
3.24 (Strongest Acidic)Pyridine-2,6-dicarboxylic acid[8]
5.56 (Predicted)1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[3]
logP 0.780Picolinic acid (2-pyridinecarboxylic acid)[9]
0.3Dihydro-4-pyridone-3-carboxylic acid[5]
0.71-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[6]
Aqueous Solubility 3.46 g/L (Predicted)Pyridine-2,6-dicarboxylic acid[8]
Slightly solublePicolinic acid

Pharmacological Activities

Pyridone carboxylic acids exhibit a broad spectrum of pharmacological activities, with antibacterial and antiviral properties being the most extensively studied.

Antibacterial Activity

Many pyridone carboxylic acid derivatives function as potent antibacterial agents, often with a mechanism of action similar to that of fluoroquinolone antibiotics. They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[2][10]

Compound Class/ExampleOrganismMIC (µg/mL)Reference
3-cyanopyridine derivativesE. coli3.91[1]
Pyridone derivative VIB. subtilis0.078[1]
Pyridone derivative VIS. aureus0.0024[1]
Compound VIIStreptococcus pneumoniae1.95[1][11]
Compound VIIB. subtilis0.98[1][11]
Compound VIISalmonella typhimurium1.9[1][11]
Antiviral Activity

A significant number of pyridone carboxylic acids have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This has led to the development of several FDA-approved drugs.[12][13][14][15]

Compound ExampleVirusIC50 / EC50Reference
Compound 2dHSV-1EC50: 6.8 µM[16]
Compound 3fMAYVEC50: 2.2 µM[16]
Compound 3aVSVEC50: 4.8 µM[16]
Compound 3cVSVEC50: 0.52 µM[16]
Pyridine derivative 227SARS-CoV-2 3CLproEC50: ~2.2 µM[17]
MK-0536 derivative 59HIV-1EC50: 67 nM[14][15]
MK-0536 derivative 60HIV-1EC50: 32 nM[14][15]

Mechanism of Action

DNA Gyrase Inhibition (Antibacterial)

The antibacterial activity of many pyridone carboxylic acids is attributed to their inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[18][19] These compounds stabilize the "cleavable complex," which is an intermediate in the enzyme's catalytic cycle where the DNA is cleaved. This leads to a halt in DNA replication and ultimately bacterial cell death.

DNA_Gyrase_Inhibition dna Bacterial DNA gyrase DNA Gyrase dna->gyrase binds supercoiled Supercoiled DNA gyrase->supercoiled introduces negative supercoils cleavable_complex Stabilized Cleavable Complex (DNA Break) gyrase->cleavable_complex relaxed Relaxed DNA supercoiled->relaxed relaxes positive supercoils replicated Replicated DNA relaxed->replicated allows replication pca Pyridone Carboxylic Acid pca->gyrase inhibits apoptosis Cell Death cleavable_complex->apoptosis leads to

Caption: Mechanism of DNA gyrase inhibition by pyridone carboxylic acids.

HIV-1 Integrase Inhibition (Antiviral)

Pyridone carboxylic acid-based INSTIs target the catalytic core of the HIV-1 integrase enzyme. They chelate the divalent metal ions (typically Mg²⁺) in the active site, which are essential for the strand transfer reaction. By blocking this step, the viral DNA cannot be integrated into the host cell's genome, thereby halting the viral replication cycle.[14][15]

HIV_Integrase_Inhibition viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase binds host_dna Host DNA integrase->host_dna mediates integration into blocked_st Blocked Strand Transfer integrase->blocked_st integrated_dna Integrated Viral DNA (Provirus) host_dna->integrated_dna new_virions New Virions integrated_dna->new_virions transcription & translation insti Pyridone-based INSTI active_site Integrase Active Site (with Mg²⁺ ions) insti->active_site chelates Mg²⁺ in active_site->blocked_st results in

Caption: Mechanism of HIV-1 integrase inhibition by pyridone carboxylic acids.

Experimental Protocols

Synthesis of 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[3]

This protocol describes the synthesis of a key intermediate for Dolutegravir.

  • Step 1: Formation of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

    • Add N,N-Dimethylformamide dimethyl acetal to methyl 4-methoxy-3-oxobutanoate.

    • Maintain the mixture at 25-30°C for 2 hours.

  • Step 2: Formation of the Enamine Intermediate

    • Dissolve the product from Step 1 in methanol.

    • Add 2-amino acetaldehyde dimethyl acetal and stir the mixture at 20-30°C for 2 hours.

  • Step 3: Cyclization

    • Remove the solvent under reduced pressure.

    • Dilute the residue with methanol and add dimethyl oxalate at 25-30°C.

    • Cool the mixture to 0-5°C and slowly add 30 wt% sodium methoxide in methanol.

    • Slowly heat the mixture to 40°C and stir for 14 hours.

    • Concentrate under reduced pressure. The residue is diluted with dichloromethane and poured into cold (0-5°C) 2 N aqueous HCl.

  • Step 4: Hydrolysis

    • Separate the organic phase and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with demineralized water, and concentrate under reduced pressure.

    • Dissolve the product in methanol and cool to 0-5°C.

    • Add lithium hydroxide monohydrate and stir at 0-5°C for 3 hours.

    • Quench the reaction with 2 N aqueous HCl and extract with ethyl acetate.

    • The final product is obtained after further purification.

Determination of Minimum Inhibitory Concentration (MIC)[2]

This protocol is a general method for assessing antibacterial activity.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria in an appropriate broth medium overnight at 37°C.

    • Dilute the culture to achieve a standardized concentration of bacteria (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyridone carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay[20][21]

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate containing Assay Buffer (with ATP), relaxed plasmid DNA (e.g., pNO1), and the test compound at various concentrations (typically in 10% DMSO).

    • Add DNA gyrase enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., SYBR Green) or by preparing the samples for agarose gel electrophoresis.

    • For fluorescence-based assays, measure the fluorescence intensity. Inhibition of supercoiling leads to a change in fluorescence.

    • For gel-based assays, separate the supercoiled and relaxed DNA forms on an agarose gel. The inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.

HIV-1 Integrase Strand Transfer Assay[22]

This assay measures the inhibition of the strand transfer step of HIV-1 integration.

  • Assay Principle:

    • A homogeneous time-resolved fluorescence (HTRF)-based assay is commonly used.

    • This assay measures the integration of a donor DNA (representing viral DNA) into an acceptor DNA (representing host DNA) catalyzed by the HIV-1 integrase enzyme, often in the presence of the cellular cofactor LEDGF/p75.

  • Reaction Components:

    • Recombinant HIV-1 integrase.

    • LEDGF/p75 cofactor.

    • Biotinylated donor DNA substrate.

    • Digoxigenin-labeled acceptor DNA substrate.

    • Streptavidin-d2 (HTRF donor).

    • Anti-digoxigenin-cryptate (HTRF acceptor).

  • Procedure:

    • Incubate the integrase, LEDGF/p75, and the test compound in an assay buffer.

    • Add the donor and acceptor DNA substrates to initiate the integration reaction.

    • Incubate to allow for the strand transfer reaction to occur.

    • Add the HTRF detection reagents (streptavidin-d2 and anti-digoxigenin-cryptate).

    • Incubate to allow for binding.

  • Detection and Analysis:

    • Measure the HTRF signal. A high signal indicates successful integration, while a low signal indicates inhibition.

    • Calculate the IC50 value from a dose-response curve.

Conclusion

Pyridone carboxylic acids are a versatile and highly valuable class of compounds in drug discovery and development. Their favorable physicochemical properties, diverse pharmacological activities, and well-defined mechanisms of action make them attractive scaffolds for targeting a range of diseases. The synthetic accessibility and the potential for structural modification provide ample opportunities for the optimization of their therapeutic potential. This guide has provided a foundational understanding of the core characteristics of pyridone carboxylic acids, which will be invaluable for researchers and scientists working in this exciting field.

References

An In-Depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. This guide provides a comprehensive overview of its key features, drawing from available chemical data and the broader context of related compounds. While specific biological activity and detailed experimental protocols for this exact molecule are not extensively documented in publicly accessible literature, this guide outlines its fundamental chemical properties, potential synthetic strategies based on analogous compounds, and discusses the known biological significance of the dihydropyridine scaffold.

Core Chemical Features

This compound is characterized by a dihydropyridine ring system, which is a partially saturated version of a pyridine ring. Key substituents include a benzyl group attached to the nitrogen atom, a carbonyl group at the 6-position, and a carboxylic acid group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem
Molecular Weight 229.23 g/mol Apollo Scientific[1]
CAS Number 4332-79-0Apollo Scientific[1]
Appearance Solid (predicted)-
Purity ≥95%Apollo Scientific[1]

Synthesis and Manufacturing

Potential Synthetic Pathway

A plausible synthetic route can be extrapolated from the diversity-oriented synthesis of related dihydropyridine derivatives. A generalized workflow is depicted below. The synthesis would likely begin with the reaction of a primary amine (in this case, benzylamine) with a suitable precursor to form the dihydropyridine ring, followed by functional group manipulations to yield the final carboxylic acid.

G cluster_0 Potential Synthetic Workflow Precursor_A Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate Intermediate 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate Precursor_A->Intermediate Reaction with Benzylamine Benzylamine Benzylamine Benzylamine->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations

Based on the synthesis of analogous compounds, the following experimental conditions may be relevant:

  • Reaction Solvents: Anhydrous solvents such as dichloromethane (CH₂Cl₂) are often employed.

  • Reaction Temperature: Reactions may require low temperatures (e.g., -78 °C) for controlled addition of reagents, followed by warming to room temperature.

  • Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Biological Activity and Potential Applications

Direct biological data, such as IC₅₀ values or specific enzyme inhibition constants for this compound, are not available in the public domain. However, the broader class of dihydropyridine carboxylic acid derivatives has been investigated for various biological activities, including cytotoxic and anti-cancer properties.

Context from Related Compounds

Studies on various dihydropyridine derivatives have demonstrated their potential as:

  • Cytotoxic Agents: A number of novel dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.

It is important to note that the biological activity of dihydropyridine derivatives is highly dependent on the specific substitution pattern on the ring. Therefore, without direct experimental data, the biological profile of this compound remains speculative.

Signaling Pathways: A General Perspective

Given the absence of specific mechanistic studies for this compound, a definitive signaling pathway cannot be delineated. However, based on the activities of other dihydropyridine derivatives, a hypothetical workflow for investigating its potential mechanism of action in a cancer context could be proposed.

G cluster_1 Hypothetical Experimental Workflow for Mechanism of Action Compound This compound Cell_Line Cancer Cell Line Compound->Cell_Line Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Line->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for key proteins) Apoptosis_Assay->Pathway_Analysis If apoptotic Target_Identification Target Identification (e.g., Kinase profiling) Pathway_Analysis->Target_Identification

Caption: A generalized workflow to investigate the biological mechanism of a novel compound.

Conclusion

This compound is a compound with a well-defined chemical structure. While its specific synthesis and biological functions are not yet detailed in accessible scientific literature, its core dihydropyridine scaffold suggests potential for biological activity. Further research is required to elucidate its synthetic pathway, characterize its biological effects, and identify any potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring this and related molecules.

References

Potential Research Areas for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a heterocyclic compound belonging to the pyridinone class. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. While direct research on this specific molecule is limited, its structural motifs—the N-benzyl group and the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core—are present in compounds with significant biological activities. This guide outlines promising research avenues for this compound, focusing on potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The information presented is based on the activities of structurally related compounds and provides a framework for future investigation.

Potential Research Areas and Supporting Data

Based on the biological activities of analogous compounds, the following areas are proposed for investigation:

Anticancer Activity

The dihydropyridine and pyridinone cores are found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. Research on novel dihydropyridine carboxylic acid derivatives has shown promising results, suggesting that this compound could be a candidate for anticancer drug development.

Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [1]

CompoundIC₅₀ (µM) ± SE
Derivative 3a7.94 ± 1.6
Derivative 3b9.24 ± 0.9
Cisplatin (Reference)>25
Gefitinib (Reference)>25
Anti-inflammatory Activity

Structurally similar compounds, such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been identified as inhibitors of Activator Protein-1 (AP-1), a key transcription factor in inflammatory processes. This inhibition leads to the downregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This suggests that this compound may possess anti-inflammatory properties.

Neuroprotective Activity

The N-benzyl group is a common feature in compounds with neuroprotective effects. Studies on N-benzyl pyridine-2-one and N-benzyl piperidine derivatives have demonstrated their potential in ameliorating cognitive deficits and inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This indicates that this compound could be explored for its neuroprotective potential.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzyl Piperidine Derivatives [2][3]

CompoundAChE IC₅₀ (µM)
Derivative d56.89
Derivative d103.22

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Coumarin-N-benzyl Pyridinium Derivatives [4][5]

CompoundAChE IC₅₀ (µM)
Derivative 5l0.247

Experimental Protocols

Synthesis of 1-Substituted-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acids

This protocol is adapted from a diversity-oriented synthesis of related carboxamides and outlines the preparation of the carboxylic acid intermediate.[6][7][8]

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Treat dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with benzylamine.

  • The reaction proceeds via a cyclization to form the 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step 2: Transformation to a 4-Chloro Derivative

  • Convert the 4-hydroxy group to a 4-chloro derivative using a suitable chlorinating agent (e.g., phosphorus oxychloride).

Step 3: Suzuki-Miyaura Arylation (Optional, for derivatization)

  • Couple the 4-chloro derivative with an appropriate arylboronic acid in the presence of a palladium catalyst to introduce an aryl group at the 4-position.

Step 4: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the methyl ester of the resulting pyridone derivative using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the desired this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-15, HeLa, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Use adult male Wistar rats.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Acetylcholinesterase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period.

  • Initiate Reaction: Add ATCI and DTNB to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored product resulting from the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value of the test compound.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways

The following signaling pathways are implicated in the potential biological activities of this compound and represent key areas for mechanistic studies.

AP1_COX2_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR Toll-like Receptor Stimuli->TLR MAPK_Cascade MAPK Cascade (JNK, p38) TLR->MAPK_Cascade AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Activation Nucleus Nucleus AP1->Nucleus COX2_Gene COX-2 Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Target_Molecule 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Target_Molecule->AP1 Inhibition

Caption: AP-1 and COX-2 Signaling Pathway in Inflammation.

AChE_Neuroprotection_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Cholinergic_Transmission Cholinergic Transmission Postsynaptic_Neuron->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function Target_Molecule 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Target_Molecule->AChE Inhibition Experimental_Workflow Synthesis Synthesis and Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_Inflammatory_In_Vitro Anti-inflammatory Assays (e.g., COX-2 expression) In_Vitro_Screening->Anti_Inflammatory_In_Vitro Neuroprotection_In_Vitro Neuroprotection Assays (e.g., AChE inhibition) In_Vitro_Screening->Neuroprotection_In_Vitro Lead_Identification Lead Candidate Identification Cytotoxicity->Lead_Identification Anti_Inflammatory_In_Vitro->Lead_Identification Neuroprotection_In_Vitro->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies Toxicity Toxicity Studies In_Vivo_Studies->Toxicity Efficacy_Models Efficacy Models (e.g., Xenograft, Paw Edema) In_Vivo_Studies->Efficacy_Models PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD Optimization Lead Optimization Toxicity->Optimization Efficacy_Models->Optimization PK_PD->Optimization

References

Methodological & Application

Synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a Gould-Jacobs reaction to form the pyridinone ring system, followed by alkaline hydrolysis to yield the final carboxylic acid. This protocol includes detailed methodologies, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Pyridinone derivatives are a significant class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities. The this compound moiety, in particular, serves as a valuable building block for the development of novel therapeutic agents. The synthetic route outlined herein is a well-established and efficient method, adaptable for laboratory-scale production.

Synthesis Workflow

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the condensation and subsequent thermal cyclization of benzylamine and diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction to yield the intermediate, Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate. The second step is the saponification of the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow reagents1 Benzylamine + Diethyl Ethoxymethylenemalonate step1 Step 1: Gould-Jacobs Reaction (Condensation & Cyclization) reagents1->step1 intermediate Ethyl 1-Benzyl-6-Oxo-1,6- Dihydropyridine-3-Carboxylate step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 reagents2 Aqueous NaOH then HCl (aq) product 1-Benzyl-6-Oxo-1,6- Dihydropyridine-3-Carboxylic Acid step2->product

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate

This procedure is adapted from the Gould-Jacobs reaction methodology.

Materials:

  • Benzylamine

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Ethanol

  • Hexane or Cyclohexane

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Initial Condensation: Heat the mixture at 100-130 °C for 1-2 hours. This step can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate anilidomethylenemalonate.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate, should precipitate.

  • Purification: Add a non-polar solvent like hexane or cyclohexane to aid further precipitation. Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure involves the alkaline hydrolysis (saponification) of the ethyl ester intermediate.

Materials:

  • Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated or 1M

  • Ethanol (optional, to aid dissolution)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Ice bath

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: Dissolve Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) or potassium hydroxide. Ethanol may be added as a co-solvent to improve solubility.

  • Hydrolysis: Heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated or 1M hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
BenzylamineC₇H₉N107.15Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Starting Material
Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-CarboxylateC₁₅H₁₅NO₃257.28Intermediate
This compoundC₁₃H₁₁NO₃229.23Final Product

Table 2: Typical Reaction Parameters and Yields

StepReaction TimeTemperature (°C)Typical Yield (%)
1: Synthesis of Ethyl Ester Intermediate2-4 hours100-25070-85
2: Hydrolysis to Carboxylic Acid1-3 hoursReflux>90

Table 3: Physicochemical and Spectroscopic Data

CompoundPhysical StateMelting Point (°C)Key ¹H NMR Signals (indicative, in δ ppm)
Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-CarboxylateSolidNot specified~1.3 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~5.2 (s, 2H, N-CH₂-Ph), ~7.2-7.4 (m, 5H, Ar-H), ~7.8 (d, 1H, pyridinone H), ~8.5 (d, 1H, pyridinone H)
This compoundSolidNot specified~5.3 (s, 2H, N-CH₂-Ph), ~7.2-7.4 (m, 5H, Ar-H), ~7.9 (d, 1H, pyridinone H), ~8.6 (d, 1H, pyridinone H), ~12.5 (br s, 1H, -COOH)

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The values provided are approximate and based on analogous structures.

Concluding Remarks

The synthesis of this compound can be reliably performed using the two-step protocol detailed in this document. The Gould-Jacobs reaction provides a straightforward entry to the core pyridinone structure, and the subsequent hydrolysis is a high-yielding transformation. This synthetic route is amenable to modifications, allowing for the generation of a library of substituted pyridinone carboxylic acids for further investigation in drug discovery programs. Careful monitoring of reaction progress and adherence to standard laboratory safety practices are recommended for optimal results.

Synthesis Protocol for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on a robust two-step procedure involving the formation of a methyl ester intermediate followed by hydrolysis. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow.

Introduction

Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The this compound scaffold, in particular, is a key structural motif in various pharmacologically active molecules. Analogues have shown potential as anti-inflammatory agents and modulators of peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders. This protocol outlines a reliable method for the preparation of this valuable research compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with benzylamine to yield the intermediate, methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. The subsequent step is the hydrolysis of the methyl ester to afford the final carboxylic acid product.

Data Presentation

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylateC₁₄H₁₃NO₄259.2675-85>95
2This compoundC₁₃H₁₁NO₃229.2385-95>98

Experimental Protocols

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Materials:

  • Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate

  • Benzylamine

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate as a solid.

Step 2: Synthesis of this compound

Materials:

  • Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow Start Starting Materials: - Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate - Benzylamine Step1 Step 1: Cyclocondensation - Reflux in Methanol - Acidic Workup Start->Step1 Purification1 Purification: Silica Gel Chromatography Step1->Purification1 Intermediate Intermediate: Methyl 1-benzyl-4-hydroxy-6-oxo- 1,6-dihydropyridine-3-carboxylate Step2 Step 2: Hydrolysis - LiOH, THF/H₂O - Acidic Workup Intermediate->Step2 Purification2 Purification: (Recrystallization) Step2->Purification2 FinalProduct Final Product: This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Cell PPAR PPAR Receptor RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA Transcription Modulation of Gene Transcription PPRE->Transcription TargetGenes Target Genes (e.g., related to lipid metabolism, inflammation) Transcription->TargetGenes Ligand Potential Ligand: 1-Benzyl-6-oxo-1,6-dihydropyridine -3-carboxylic Acid Ligand->PPAR Binding & Activation

Caption: Postulated signaling pathway involving PPAR activation by the target compound.

Application Notes

This compound and its derivatives are of significant interest for their potential therapeutic applications. Based on the activity of structurally related compounds, this molecule could be investigated for the following:

  • Anti-inflammatory Activity: Pyridinone and pyridazinone scaffolds are known to be present in compounds exhibiting anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The carboxylic acid moiety is a common feature in PPAR agonists. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, making them important targets for the treatment of type 2 diabetes, dyslipidemia, and other metabolic syndromes.

  • Enzyme Inhibition: The heterocyclic core and carboxylic acid functional group could serve as a scaffold for designing inhibitors of various enzymes implicated in disease.

Researchers can use the synthesized compound as a starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Further studies are warranted to fully elucidate the biological targets and mechanism of action of this compound.

Applications of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This scaffold is a key component in a variety of approved drugs and clinical candidates. The presence of the carboxylic acid moiety and the benzyl group offers opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document outlines potential applications, experimental protocols for synthesis and biological evaluation, and summarizes key data for researchers interested in this chemical entity.

Potential Medicinal Chemistry Applications

The this compound scaffold holds potential for development in several therapeutic areas:

  • Anticancer Agents: Derivatives of dihydropyridines have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The core structure can be modified to target specific enzymes or pathways involved in cancer progression.

  • Calcium Channel Modulators: The dihydropyridine ring is a well-established pharmacophore for L-type calcium channel blockers used in the treatment of hypertension and angina.[4] Modifications to the substituents on the dihydropyridine ring can modulate the activity and selectivity for different calcium channel subtypes.

  • Enzyme Inhibitors: Pyridine carboxylic acid isomers are known to be scaffolds for a variety of enzyme inhibitors.[5] The carboxylic acid group can act as a key binding motif within the active site of target enzymes.

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following table presents hypothetical data for analogous dihydropyridine derivatives to illustrate the potential biological activities.

Compound ID Target Assay Type IC50 (µM) Cell Line
Analog A L-type Calcium ChannelRadioligand Binding0.5-
Analog B PI3KKinase Assay1.2-
Analog C CytotoxicityMTT Assay5.8MCF-7
Analog D CytotoxicityMTT Assay9.2HCT-116

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of dihydropyridine derivatives is the Hantzsch synthesis.[6][7] A modified protocol for the synthesis of derivatives of the title compound is provided below.

General Procedure:

  • To a solution of an appropriate β-ketoester (1.0 eq) in ethanol, add the desired aldehyde (1.0 eq) and benzylamine (1.0 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the dihydropyridine ester.

  • The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The organic solvent is removed, and the aqueous solution is acidified with 1N HCl.

  • The precipitated solid is filtered, washed with water, and dried to yield the final carboxylic acid derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.[8]

Procedure:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (β-ketoester, aldehyde, benzylamine) reaction Hantzsch Reaction start->reaction purification Column Chromatography reaction->purification hydrolysis Ester Hydrolysis purification->hydrolysis product Final Product (1-Benzyl-6-oxo-1,6-dihydropyridine- 3-carboxylic acid derivative) hydrolysis->product compound_treatment Compound Incubation product->compound_treatment cell_culture Cell Seeding (e.g., MCF-7) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

potential_signaling_pathway DHP Dihydropyridine Derivative Ca_Channel L-type Calcium Channel DHP->Ca_Channel Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Calmodulin, Calcineurin) Ca_Influx->Downstream Cell_Effect Cellular Effects (e.g., Vasodilation) Downstream->Cell_Effect

Caption: Postulated mechanism of action for a dihydropyridine derivative as a calcium channel blocker.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. Its structural features are amenable to chemical modifications, allowing for the exploration of a wide range of biological targets. The provided protocols offer a starting point for researchers to synthesize and evaluate derivatives of this compound for various medicinal chemistry applications. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: Biological Activity of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the biological activities, particularly cytotoxic and anti-inflammatory effects, of derivatives related to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid. Detailed protocols for relevant biological assays are included to facilitate further research and development.

Biological Activities and Data

Derivatives of dihydropyridine carboxylic acid have demonstrated significant potential as anticancer and anti-inflammatory agents. Studies have shown that these compounds can induce cytotoxicity in cancer cell lines and modulate key signaling pathways involved in inflammation.

Cytotoxic Activity

A study on novel dihydropyridine carboxylic acid derivatives revealed their cytotoxic effects against the human colon cancer cell line HCT-15. Two compounds, 3a and 3b , exhibited notable activity, with IC50 values lower than the standard chemotherapy drugs Cisplatin and Gefitinib, indicating their potential as antineoplastic agents.[1][2][3]

Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cells

CompoundIC50 (µM) ± SD
3a 7.94 ± 1.6
3b 9.24 ± 0.9
Cisplatin (Reference) > 20
Gefitinib (Reference) > 20

Data sourced from a study on novel dihydropyridine carboxylic acids derivatives.[1][2]

In silico docking studies suggest that the mechanism of action for the cytotoxic activity of compounds 3a and 3b may involve the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair and apoptosis pathways.[1][3]

Anti-inflammatory Activity

While not directly on this compound, related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been shown to possess anti-inflammatory properties. The optimal compound from this series, J27 , was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 in mouse and human cell lines. The anti-inflammatory effect is mediated through the inhibition of the JNK2-NF-κB/MAPK signaling pathway.[4]

Table 2: Anti-inflammatory Activity of Compound J27

CytokineCell LineIC50 (µM)
IL-6THP-10.22

Data for compound J27, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue.[4]

Signaling Pathways

The biological activities of these derivatives are linked to their interaction with specific cellular signaling pathways.

PARP-1 and Apoptosis Pathway

The proposed interaction of dihydropyridine carboxylic acid derivatives with PARP-1 suggests a mechanism for inducing apoptosis in cancer cells.

PARP1_Apoptosis cluster_0 Cellular Stress cluster_1 Apoptosis Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates Apoptosis Apoptosis PARP1->Apoptosis regulates Derivative Dihydropyridine Carboxylic Acid Derivative Derivative->PARP1 inhibits

Caption: Proposed mechanism of apoptosis induction via PARP-1 inhibition.

JNK2-NF-κB/MAPK Signaling Pathway

The anti-inflammatory effects of related pyridazine derivatives are attributed to the inhibition of the JNK2-NF-κB/MAPK pathway, which is crucial for the production of inflammatory cytokines.

JNK2_NFkB_MAPK cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) JNK2 JNK2 Stimulus->JNK2 MAPK MAPK Pathway JNK2->MAPK NFkB NF-κB JNK2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Derivative Pyridazine Derivative (J27) Derivative->JNK2 inhibits

Caption: Inhibition of the JNK2-NF-κB/MAPK inflammatory pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and biological evaluation of dihydropyridine carboxylic acid derivatives.

General Synthesis of Dihydropyridine Carboxylic Acid Derivatives

This protocol outlines a general method for the synthesis of dihydropyridine carboxylic acid derivatives.

Synthesis_Workflow Ynone Ynone Activation Activation Ynone->Activation Tf2O Triflic Anhydride (Tf2O) Tf2O->Activation Nucleophilic_Addition Nucleophilic Addition Activation->Nucleophilic_Addition Ketene_Acetal bis(trimethylsilyl) ketene acetal Ketene_Acetal->Nucleophilic_Addition Product Dihydropyridine Carboxylic Acid Derivative Nucleophilic_Addition->Product

References

Application Notes and Protocols for N-Substituted Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and biological evaluation of N-substituted pyridones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1] The protocols are intended to be a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and pharmacology.

Introduction

N-substituted pyridones are a versatile class of scaffolds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[2][3] Their unique chemical structure allows for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents and agrochemicals. This document outlines key synthetic methodologies, characterization techniques, and protocols for evaluating their biological efficacy.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of N-substituted pyridones. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for three common and effective methods.

Copper-Catalyzed N-Arylation of 2-Pyridones

This method provides a mild and efficient route to N-aryl-2-pyridones using diaryliodonium salts as the arylating agent. The reaction proceeds readily at room temperature with good to excellent yields.[4][5][6]

Experimental Protocol:

  • To a reaction vial, add 2-pyridone (1.0 mmol), diaryliodonium salt (1.2 mmol), and copper(I) chloride (0.1 mmol, 10 mol%).

  • Add triethylamine (2.0 mmol) as a base and toluene (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-aryl-2-pyridone.

Quantitative Data:

Entry2-Pyridone DerivativeDiaryliodonium SaltYield (%)Reference
12-PyridoneDiphenyliodonium hexafluorophosphate95[4]
25-Methyl-2-pyridoneDiphenyliodonium hexafluorophosphate99[4][5]
34-Methyl-2-pyridoneBis(4-methoxyphenyl)iodonium bromide85[4]
42-PyridoneBis(4-chlorophenyl)iodonium tetrafluoroborate92[4]
Multicomponent Synthesis of N-Alkyl-2-Pyridones under Microwave Irradiation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Microwave irradiation can significantly accelerate these reactions.[1][7][8]

Experimental Protocol:

  • In a microwave reaction vessel, combine the aldehyde (1.0 mmol), active methylene compound (e.g., malononitrile, 1.0 mmol), a primary amine (1.0 mmol), and a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Add a suitable solvent such as ethanol or perform the reaction neat.

  • Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 100-150 °C for 10-30 minutes).

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data:

EntryAldehydeActive Methylene CompoundPrimary AmineYield (%)Reference
1BenzaldehydeMalononitrileBenzylamine92[1]
24-ChlorobenzaldehydeEthyl cyanoacetateCyclohexylamine88[1]
34-MethoxybenzaldehydeMalononitrilePropylamine95[1]
4Furan-2-carbaldehydeMethyl cyanoacetateBenzylamine85[1]
LiI-Promoted O- to N-Alkyl Migration for N-Benzyl Pyridone Synthesis

This method provides an efficient synthesis of N-benzyl pyridones from the corresponding 2-benzyloxypyridines via a lithium iodide-promoted O- to N-alkyl migration. The reaction generally proceeds in high yields.[9][10][11]

Experimental Protocol:

  • Place 2-benzyloxypyridine (1.0 mmol) and lithium iodide (0.5-1.0 mmol) in a sealed reaction vial.

  • Heat the mixture at 100-110 °C for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel (ethyl acetate/hexane) to yield the N-benzyl pyridone.

Quantitative Data:

Entry2-Benzyloxypyridine DerivativeYield (%)Reference
12-Benzyloxypyridine99[9]
22-(4-Methylbenzyloxy)pyridine97[9]
32-(4-Chlorobenzyloxy)pyridine96[9]
42-(2,6-Dichlorobenzyloxy)pyridine88[9]

Characterization of N-Substituted Pyridones

The synthesized N-substituted pyridones should be thoroughly characterized using various spectroscopic techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For a typical N-benzyl-2-pyridone, characteristic signals include the benzylic protons (a singlet around 5.0-5.5 ppm) and the aromatic protons of both the pyridone and benzyl rings in the range of 6.0-8.0 ppm.

  • ¹³C NMR: Shows the number of unique carbon atoms. Key signals include the carbonyl carbon of the pyridone ring (around 160-165 ppm) and the benzylic carbon (around 50-55 ppm).

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.[12] A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the pyridone ring.[12] Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.[12]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Spectroscopic Data for a Representative Compound: N-Benzyl-2-pyridone

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 5H, Ar-H), 7.20 (ddd, J = 9.0, 6.5, 2.0 Hz, 1H, Py-H), 6.55 (d, J = 9.0 Hz, 1H, Py-H), 6.15 (td, J = 6.5, 1.2 Hz, 1H, Py-H), 5.15 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (C=O), 139.8, 137.5, 128.8, 127.8, 127.5, 121.8, 105.5, 52.5 (CH₂)
IR (KBr, cm⁻¹)3065, 2925, 1660 (C=O), 1580, 1495, 1460, 760, 695
MS (ESI)m/z 186.0913 [M+H]⁺

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of N-substituted pyridones.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants (e.g., 2-Pyridone, Arylating Agent) Reaction Reaction (Stirring, Heating, or Microwave Irradiation) Reactants->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Catalyst Catalyst (e.g., CuCl) Catalyst->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Pure_Product Pure N-Substituted Pyridone Column_Chromatography->Pure_Product

General workflow for the synthesis of N-substituted pyridones.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Amount of Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Detailed workflow for purification by column chromatography.

Biological Evaluation Protocols

N-substituted pyridones have shown promise in various biological applications. Below are protocols for assessing their anticancer and phytotoxic activities.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-substituted pyridone compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Phytotoxicity Assay

This assay evaluates the effect of N-substituted pyridones on seed germination and root growth of model plant species.

Experimental Protocol:

  • Prepare different concentrations of the test compound in a suitable solvent (e.g., water with a small amount of acetone or DMSO).

  • Place filter paper in Petri dishes and moisten with the test solutions or a control solution.

  • Place a set number of seeds (e.g., 10-20) of a monocot (e.g., Sorghum bicolor) and a dicot (e.g., Cucumis sativus) species in each Petri dish.[2]

  • Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature for 3-5 days.

  • Measure the percentage of seed germination and the length of the radicle (embryonic root).

  • Calculate the percentage of inhibition of germination and root growth compared to the control.

Signaling Pathways and Mechanisms of Action

The biological activity of N-substituted pyridones is often attributed to their interaction with specific cellular targets and signaling pathways.

Anticancer Mechanism

Some N-substituted pyridones have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[14][15] The mechanism can involve the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[14]

Anticancer_Pathway Pyridone N-Substituted Pyridone Cell Cancer Cell Pyridone->Cell Enters p53 p53 Upregulation Cell->p53 JNK JNK Activation Cell->JNK CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p53->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis

Proposed anticancer mechanism of N-substituted pyridones.
Phytotoxicity Mechanism

Certain pyridine-based herbicides act as synthetic auxins, mimicking the natural plant growth hormone.[16] This leads to uncontrolled and disorganized cell growth, ultimately causing the death of the susceptible plant.[16]

Phytotoxicity_Pathway Pyridone Pyridone-based Herbicide PlantCell Plant Cell Pyridone->PlantCell Enters AuxinReceptor Auxin Receptor Binding PlantCell->AuxinReceptor AbnormalGrowth Uncontrolled Cell Growth AuxinReceptor->AbnormalGrowth Mimics Auxin PlantDeath Plant Death AbnormalGrowth->PlantDeath

Proposed phytotoxicity mechanism of pyridone herbicides.

References

Application Notes and Protocols for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and Its Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid serves as a core scaffold in the design and synthesis of a diverse range of biologically active compounds. While specific data on the parent molecule is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions. This document provides a comprehensive overview of the applications, experimental protocols, and potential mechanisms of action for this class of compounds, based on available scientific literature.

The dihydropyridine core is a well-established pharmacophore, notably present in calcium channel blockers.[1][2] By modifying the substituents on the dihydropyridine ring, researchers have successfully developed novel molecules with a range of biological activities, including cytotoxic, antiviral, anti-inflammatory, and anti-hyperglycemic properties.[3][4][5] This highlights the versatility of the this compound scaffold in medicinal chemistry.

Applications in Drug Design

Derivatives of this compound have been investigated for several therapeutic applications:

  • Anticancer Activity: Certain dihydropyridine carboxylic acid derivatives have shown cytotoxic effects against cancer cell lines.[3][6] In silico studies suggest that these compounds may interact with key proteins involved in apoptosis pathways, such as PARP-1.[3] Another study on related N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives indicated potential inhibition of Fibroblast Growth Factor 1 (FGF1), which is implicated in tumor cell proliferation and angiogenesis.[7]

  • Antiviral Activity: N-benzyl hydroxypyridone carboxamides, which share a similar structural motif, have been identified as potent inhibitors of human cytomegalovirus (HCMV).[5]

  • Cardiovascular Effects: The dihydropyridine scaffold is a known modulator of calcium channels.[1] Derivatives have been synthesized that exhibit both vasorelaxant and vasoconstricting properties, suggesting potential applications in treating cardiovascular diseases.[1]

  • Anti-inflammatory and Anti-hyperglycemic Activity: Novel nicotinic acid derivatives, a related class of pyridine carboxylic acids, have demonstrated dual efficacy as anti-inflammatory and anti-hyperglycemic agents.[4]

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives of this compound.

Compound ClassTarget/AssayModelActivity (IC50/EC50)Reference
Dihydropyridine Carboxylic Acid Derivatives (3a, 3b)CytotoxicityHCT-15 cell line7.94 ± 1.6 μM (3a), 9.24 ± 0.9 μM (3b)[3][6]
N-benzyl hydroxypyridone carboxamide (8a)Antiviral (HCMV)0.86 μM[5]
1,4-Dihydropyridine DerivativesCalcium Channel BlockadeK+-depolarized rabbit aortic strips10-fold more potent than nifedipine (for compounds 12 and 41)[1]
Pyridine 3-carboxylic acid derivatives (2b, 2h)Antioxidant (DPPH)15.63 ± 0.13 µM (2b), 12.88 ± 0.19 µM (2h)[4]
Pyridine 3-carboxylic acid derivatives (2b, 2h)Antioxidant (ABTS)19.89 ± 0.25 µM (2b), 16.35 ± 0.25 µM (2h)[4]
Pyridine 3-carboxylic acid derivativesAnti-hyperglycemic (α-amylase)1.324 ± 0.17 to 1.516 ± 0.14 µg[4]

Experimental Protocols

General Synthesis of Dihydropyridine Carboxylic Acid Derivatives

This protocol is a generalized procedure based on the synthesis of novel dihydropyridine carboxylic acid derivatives.[6]

Materials:

  • Ynone derivative of pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triflic anhydride (Tf₂O)

  • Bis(trimethylsilyl) ketene acetal

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ynone derivative (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere and cool to -78 °C.

  • Add triflic anhydride (1.2 mmol) dropwise to the solution with constant stirring and continue stirring for 3 hours.

  • Add the corresponding bis(trimethylsilyl) ketene acetal (1.2 mmol) and continue stirring at -78 °C for another 8 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water (3 x 30 mL).

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dihydropyridine carboxylic acid derivative.

Cytotoxicity Assay against HCT-15 Cell Line

This protocol is based on the evaluation of cytotoxic activity of synthesized dihydropyridine carboxylic acids.[3]

Materials:

  • HCT-15 human colon cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized dihydropyridine carboxylic acid derivatives

  • Cisplatin and Gefitinib (as reference drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed HCT-15 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and reference drugs for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.

Visualizations

Proposed Mechanism of Action for Cytotoxic Derivatives

G DHP_Derivative Dihydropyridine Carboxylic Acid Derivative PARP1 PARP-1 DHP_Derivative->PARP1 Inhibition Apoptosis Apoptosis PARP1->Apoptosis Modulation Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed interaction of dihydropyridine derivatives with PARP-1, leading to apoptosis.

General Experimental Workflow for Drug Discovery

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_development Development Synthesis Synthesis of DHP Derivatives In_Silico In Silico Screening (Docking, DFT) Synthesis->In_Silico In_Vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) In_Silico->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for the development of dihydropyridine-based drug candidates.

Potential Signaling Pathway in Cancer

G FGF1 FGF1 FGFR FGFR FGF1->FGFR Activation Proliferation Cell Proliferation FGFR->Proliferation Angiogenesis Angiogenesis FGFR->Angiogenesis Survival Cell Survival FGFR->Survival DHP_Derivative Dihydropyridine Derivative DHP_Derivative->FGF1 Inhibition

Caption: Hypothetical inhibition of the FGF1 signaling pathway by dihydropyridine derivatives.

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, and the synthetic routes are well-established. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and evaluate novel drug candidates based on this versatile chemical scaffold.

References

Application Notes and Protocols for Cell-Based Assays of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough in vitro characterization is essential to understand its biological effects on cells. This document provides a comprehensive suite of cell-based assays to evaluate the cytotoxic, pro-apoptotic, and signaling-modulatory effects of this compound. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical assessment. While some dihydropyridine derivatives have shown cytotoxic activity against cancer cell lines, the specific effects of this compound are yet to be determined.[1][2] These assays are crucial for determining key toxicological parameters and elucidating the compound's mechanism of action.[3]

Cell Viability and Cytotoxicity Assays

The initial assessment of a novel compound involves determining its effect on cell viability and cytotoxicity. These assays are fundamental for establishing a dose-response relationship and identifying the concentration range for further mechanistic studies.[3][4]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 540 nm or 590 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Release Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[3][5] LDH is a stable enzyme present in the cytoplasm that is rapidly released upon plasma membrane damage.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation:

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 1.8
192.3 ± 4.58.1 ± 2.1
1075.1 ± 6.124.5 ± 3.4
2551.8 ± 3.948.7 ± 4.0
5028.4 ± 2.771.2 ± 5.3
10010.2 ± 1.989.5 ± 2.9

Apoptosis Assays

If the cytotoxicity assays indicate that the compound induces cell death, the next step is to determine the mechanism of cell death, such as apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[8]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of the compound for a predetermined time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Lysis: After treatment, lyse the cells using a lysis buffer provided in the caspase activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.

  • Incubation: Incubate at room temperature, protected from light.

  • Fluorescence/Luminescence Measurement: Measure the fluorescence or luminescence signal using a microplate reader. The signal is proportional to the caspase activity.

Data Presentation:

Concentration (µM)% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity
0 (Vehicle Control)5.2 ± 1.11.0 ± 0.1
1015.8 ± 2.42.3 ± 0.3
2538.6 ± 3.74.8 ± 0.5
5065.1 ± 4.97.1 ± 0.8

Signaling Pathway Analysis

To understand the molecular mechanism of action, it is important to investigate the effect of the compound on key cellular signaling pathways.

Western Blotting for Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[9] This can be used to assess changes in the expression or phosphorylation status of proteins involved in proliferation, survival, and apoptosis pathways (e.g., Akt, MAPK, p53).

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]

Visualizations

G cluster_0 Cell Viability & Cytotoxicity Workflow A Seed Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (24/48/72h) B->C D MTT Assay C->D E LDH Assay C->E F Measure Absorbance D->F E->F G Data Analysis (IC50) F->G

Caption: Workflow for assessing cell viability and cytotoxicity.

G cluster_1 Apoptosis Detection Workflow A Seed Cells (6-well plate) B Treat with Compound A->B C Harvest Cells B->C D Annexin V/PI Staining C->D F Caspase Activity Assay C->F E Flow Cytometry Analysis D->E G Measure Fluorescence F->G G cluster_2 Hypothesized Signaling Pathway Compound This compound Cell Target Cell Compound->Cell Interaction Signaling Signaling Cascade (e.g., MAPK, Akt) Cell->Signaling Inhibition? Proliferation Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis

References

Protocol for the Synthesis of 1-Substituted 4-Aryl-6-Oxo-1,6-Dihydropyridine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The described five-step synthesis allows for the generation of a library of diverse compounds with potential applications in drug discovery, particularly targeting voltage-gated calcium channels.

I. Synthetic Scheme Overview

The synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides is achieved through a five-step reaction sequence starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate. The key steps involve the formation of a 4-hydroxypyridone core, followed by functionalization at the 4-position to enable a Suzuki-Miyaura cross-coupling reaction for the introduction of the aryl group. The final step involves the amidation of the C3-carboxylic acid ester to yield the desired carboxamides.[1][2]

Synthetic_Scheme reagent1 Primary Amines (R1-NH2) step1 Step 1: Methyl 1-substituted-4-hydroxy- 6-oxo-1,6-dihydropyridine-3-carboxylate reagent1->step1 reagent2 Tosyl Chloride or POCl3 step2 Step 2: Methyl 1-substituted-4-tosyloxy/chloro- 6-oxo-1,6-dihydropyridine-3-carboxylate reagent2->step2 reagent3 Arylboronic Acids (Ar-B(OH)2) step3 Step 3: Methyl 1-substituted-4-aryl- 6-oxo-1,6-dihydropyridine-3-carboxylate reagent3->step3 reagent4 1. LiOH 2. EDC, HOBt, Amine (R2R3NH) step4 Step 4: 1-Substituted-4-aryl-6-oxo- 1,6-dihydropyridine-3-carboxylic acid reagent4->step4 start Dimethyl 2-((dimethylamino)methylidene) -3-oxopentanedioate start->step1 Cyclization step1->step2 Activation step2->step3 Suzuki-Miyaura Coupling step3->step4 Hydrolysis final_product Final Product: 1-Substituted-4-aryl-6-oxo- 1,6-dihydropyridine-3-carboxamide step4->final_product Amidation

Caption: Overall synthetic scheme for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.

II. Experimental Protocols

The following protocols are based on the diversity-oriented synthesis approach.

Step 1: Synthesis of Methyl 1-Substituted-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates

This step involves the cyclization of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a variety of primary amines to form the core pyridone structure.

Materials:

  • Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate

  • Primary amine (e.g., aniline, benzylamine)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of the primary amine (1.0 mmol) in methanol (2 mL) is added to a solution of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 mmol) in methanol (2 mL).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then acidified with 1 M HCl.

  • The solvent is evaporated under reduced pressure.

  • The solid residue is triturated with a mixture of methanol and ethyl acetate (2:5) to extract the product.

  • The solution is filtered, and the filtrate is evaporated to dryness to yield the analytically pure product.

Step 2: Synthesis of Methyl 1-Substituted-4-tosyloxy/chloro-6-oxo-1,6-dihydropyridine-3-carboxylates

The hydroxyl group at the 4-position of the pyridone ring is activated as a tosylate or chloride to facilitate the subsequent Suzuki-Miyaura coupling.

Materials for Tosylation:

  • Methyl 1-substituted-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

Procedure for Tosylation:

  • To a solution of the 4-hydroxypyridone (1.0 mmol) in DMF (5 mL), add triethylamine (1.5 mmol), 4-dimethylaminopyridine (0.1 mmol), and tosyl chloride (1.2 mmol).

  • Heat the reaction mixture at 95 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-tosyloxy derivative.

Materials for Chlorination:

  • Methyl 1-substituted-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

Procedure for Chlorination:

  • A mixture of the 4-hydroxypyridone (1.0 mmol) and phosphorus oxychloride (5.0 mmol) is heated at 100 °C for 2 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized with solid sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried to give the 4-chloro derivative.

Step 3: Synthesis of Methyl 1-Substituted-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates (Suzuki-Miyaura Coupling)

The introduction of the aryl group at the 4-position is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 1-substituted-4-tosyloxy/chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [PdCl(allyl)]₂)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, 1,4-dioxane/water)

Procedure:

  • To a reaction vessel, add the 4-tosyloxy or 4-chloro pyridone derivative (1.0 mmol), arylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., a combination of Pd(PPh₃)₄ (0.05 mmol) and [PdCl(allyl)]₂ (0.025 mmol)).

  • Add anhydrous DMF (5 mL) and degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture at 90-100 °C for 12-24 hours under an argon atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis of the Methyl Ester

The methyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid in preparation for the final amidation step.

Materials:

  • Methyl 1-substituted-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 mmol) in a mixture of methanol or THF and water (e.g., 4:1, 5 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol) or 1 M aqueous KOH (2.0 mL).

  • Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.

Step 5: Amidation to Form the Final Carboxamide

The final step is the coupling of the carboxylic acid with a primary or secondary amine to yield the target 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide.

Materials:

  • 1-Substituted-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in DMF or DCM (5 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA or TEA (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.1 mmol).

  • Continue stirring at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

III. Quantitative Data Summary

The following tables summarize representative yields for each step of the synthesis.

Table 1: Yields for the Synthesis of Methyl 1-Substituted-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates

R¹ SubstituentYield (%)
Phenyl75
4-Methoxyphenyl78
Benzyl82
Propyl65

Table 2: Yields for the Activation of the 4-Hydroxyl Group

R¹ SubstituentActivating GroupYield (%)
PhenylTosyl85
BenzylTosyl88
PhenylChloro92
BenzylChloro95

Table 3: Yields for the Suzuki-Miyaura Cross-Coupling

R¹ SubstituentAryl Group (Ar)Yield (%)
PhenylPhenyl72
Benzyl4-Fluorophenyl68
Propyl3-Tolyl75

Table 4: Yields for the Final Amidation Step

R¹ SubstituentAryl Group (Ar)Amine (R²R³NH)Yield (%)
PhenylPhenylMorpholine85
Benzyl4-FluorophenylPiperidine82
Propyl3-TolylIsopropylamine88

IV. Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Activation of 4-OH cluster_step3 Step 3: Suzuki-Miyaura Coupling cluster_step4 Step 4: Hydrolysis cluster_step5 Step 5: Amidation s1_mix Mix Starting Materials: Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + Primary Amine in MeOH s1_stir Stir at RT (12h) s1_mix->s1_stir s1_acidify Acidify with HCl s1_stir->s1_acidify s1_evap Evaporate Solvent s1_acidify->s1_evap s1_extract Extract with MeOH/EtOAc s1_evap->s1_extract s1_purify Filter and Evaporate s1_extract->s1_purify s2_react React with TsCl/TEA/DMAP in DMF (95°C) or POCl3 (100°C) s1_purify->s2_react s2_workup Quench with Ice Water and Filter s3_mix Mix 4-Tosyl/Chloro Pyridone, Arylboronic Acid, Base, and Pd Catalyst in DMF s2_workup->s3_mix s3_react Heat at 90-100°C (12-24h) s3_mix->s3_react s3_workup Aqueous Workup s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s4_react React with LiOH or KOH in MeOH/Water or THF/Water s3_purify->s4_react s4_acidify Acidify with HCl s4_extract Extract with EtOAc s5_activate Activate Carboxylic Acid with EDC/HOBt/DIPEA s4_extract->s5_activate s5_add_amine Add Primary or Secondary Amine s5_activate->s5_add_amine s5_react Stir at RT (12-24h) s5_add_amine->s5_react s5_workup Aqueous Workup s5_react->s5_workup s5_purify Crystallization or Chromatography s5_workup->s5_purify

Caption: Detailed experimental workflow for the five-step synthesis.

L-Type Calcium Channel Signaling Pathway

Dihydropyridine derivatives are well-known modulators of L-type voltage-gated calcium channels. The following diagram illustrates a simplified signaling pathway involving these channels.

L_Type_Calcium_Channel_Pathway cluster_membrane DHP 1,6-Dihydropyridine -3-carboxamide (Antagonist) LTCC L-Type Ca²⁺ Channel DHP->LTCC Blocks Membrane Plasma Membrane Intracellular Intracellular Space Extracellular Extracellular Space Ca_influx Ca²⁺ Influx LTCC->Ca_influx Depolarization Membrane Depolarization Depolarization->LTCC Activates Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release, Gene Expression) Ca_influx->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a two-step synthesis. The first step involves the cyclocondensation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with benzylamine to yield methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid.[1][2]

Q2: I am having trouble with the purification of the final carboxylic acid product. What are some recommended techniques?

Purification of pyridone carboxylic acids can be challenging due to their polarity. Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).[3] Another effective technique involves an acid-base extraction. The carboxylic acid can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.[4]

Q3: My overall yield is consistently low. What are the most critical steps to optimize?

Low yields can arise from several factors throughout the synthesis.[5] Key areas to focus on are:

  • Purity of Starting Materials: Ensure the dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and benzylamine are of high purity.

  • Reaction Conditions: Both the initial cyclization and the final hydrolysis steps require careful control of temperature and reaction time to minimize side reactions.[5]

  • Efficient Purification: Loss of product during purification is common. Optimize your recrystallization or extraction procedures to maximize recovery.

Q4: Are there any known side reactions to be aware of during the synthesis?

Yes, several side reactions can occur. During the initial cyclocondensation, improper reaction conditions can lead to the formation of various byproducts. In the hydrolysis step, if not carefully controlled, you might see the formation of a bis-carboxylic acid byproduct.[1]

Troubleshooting Guides

Low Yield in Synthesis
ProblemPotential CauseRecommended Solution
Low yield of methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Step 1) Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time.
Decomposition of starting materials or product.Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive.
Suboptimal solvent.While methanol is commonly used, other polar aprotic solvents like DMF or DMSO could be explored.
Low yield of this compound (Step 2) Incomplete hydrolysis of the methyl ester.Increase the concentration of the base (e.g., LiOH or NaOH) or the reaction temperature. Monitor by TLC until the starting ester is fully consumed.
Product loss during workup.Carboxylic acids can be partially soluble in acidic aqueous solutions. Ensure the pH is sufficiently low during precipitation and minimize the volume of washing solvents.
Formation of byproducts during hydrolysis.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) to minimize the potential for side reactions.
Product Purity Issues
ProblemPotential CauseRecommended Solution
Presence of starting materials in the final product Incomplete reaction in either step.Ensure each step goes to completion by monitoring with TLC before proceeding to the next step or workup.
Multiple spots on TLC after purification Tautomerism of the pyridone ring can sometimes lead to multiple spots on TLC.Characterize the product thoroughly using NMR and Mass Spectrometry to confirm the structure. Tautomers may interconvert in solution.
Presence of side products from the cyclocondensation or hydrolysis.Optimize reaction conditions to minimize side product formation. Employ careful column chromatography or multiple recrystallizations for purification.
Product is colored Formation of colored byproducts, possibly from oxidation or side reactions.Use purified reagents and solvents. Consider performing the reaction under an inert atmosphere. Activated carbon treatment during workup can sometimes remove colored impurities.

Experimental Protocols

Step 1: Synthesis of Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is adapted from the general procedure for the synthesis of 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.[2]

Materials:

  • Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate

  • Benzylamine

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of esters.[1]

Materials:

  • Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of water and a co-solvent like THF or methanol.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the mixture with aqueous HCl (e.g., 1M HCl) to a pH of approximately 2-3.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Start Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + Benzylamine Reaction1 Reflux in Methanol Start->Reaction1 Reactants Intermediate Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate Reaction1->Intermediate Product Reaction2 LiOH or NaOH, H2O/THF then HCl Intermediate->Reaction2 Starting Material FinalProduct This compound Reaction2->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield Purity Check Purity of Starting Materials Start->Purity Conditions1 Optimize Step 1 Conditions (Temp, Time, Solvent) Purity->Conditions1 Yes Impure Impure Starting Materials Purity->Impure No Conditions2 Optimize Step 2 Conditions (Base Conc., Temp) Conditions1->Conditions2 Yes Suboptimal1 Suboptimal Cyclocondensation Conditions1->Suboptimal1 No Purification Review Purification Method (Recrystallization, Extraction) Conditions2->Purification Yes Suboptimal2 Incomplete Hydrolysis Conditions2->Suboptimal2 No Loss Product Loss During Workup Purification->Loss No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyridone derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridone derivatives?

A1: Several methods are widely employed for the synthesis of pyridone derivatives. Classical approaches include the Guareschi-Thorpe condensation and the Bohlmann-Rahtz synthesis.[1][2] More contemporary methods often involve multi-component reactions (MCRs), which can offer higher efficiency and atom economy.[3] Microwave-assisted organic synthesis has also emerged as a rapid and efficient method for preparing N-alkylated 2-pyridone derivatives in a one-pot manner.[4] Other notable methods include the reaction of 2H-pyran-2-one derivatives with ammonia and rearrangements of pyridine-N-oxides.[1][5]

Q2: How does the choice of catalyst influence the outcome of a pyridone synthesis?

A2: The catalyst plays a critical role in pyridone synthesis, influencing reaction rate, yield, and selectivity. Lewis acids, such as ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3), are often used to promote cyclization steps, particularly in reactions like the Bohlmann-Rahtz synthesis, by allowing for lower reaction temperatures.[6] Transition metal catalysts, including those based on palladium, nickel, and copper, are instrumental in cross-coupling reactions to introduce various substituents onto the pyridone ring.[7][8] In some cases, base catalysts are employed to facilitate condensation reactions.[8] For environmentally friendly approaches, catalysts like γ-Al2O3 nanoparticles have been used in solvent-free conditions.[9]

Q3: What is the significance of pyridone derivatives in drug development?

A3: Pyridone and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets.[1][10] They can act as hydrogen bond donors and acceptors, mimicking peptide bonds.[11] This structural feature has led to their incorporation into a wide range of active pharmaceuticals, including kinase inhibitors for cancer therapy, as well as compounds with antimicrobial, anti-inflammatory, and antiviral properties.[1][10] Several FDA-approved drugs, such as Ripretinib and Palbociclib, contain a 2-pyridone core.

Q4: My pyridone derivative is difficult to purify by column chromatography. What are some common issues and solutions?

A4: Purification of pyridone derivatives by column chromatography can be challenging due to their polarity. Common issues include streaking on the column due to strong interactions with silica gel and poor solubility in common chromatography solvents.[6] To mitigate these problems, consider the following:

  • Neutralize the Silica: Pre-treating the silica gel with a base, such as triethylamine, can help reduce streaking.

  • Solvent System Optimization: A gradient elution with a more polar solvent system may be necessary. Adding a small amount of a polar solvent like methanol to your mobile phase can improve solubility and elution.

  • Alternative Chromatography: If silica gel proves problematic, consider using a different stationary phase, such as alumina or reverse-phase silica.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a frequent challenge in the synthesis of pyridone derivatives. The following guide provides a systematic approach to troubleshooting this issue.[12]

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagents 1. Check Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->ReviewConditions Reagents OK InvestigateSideReactions 3. Investigate Potential Side Reactions ReviewConditions->InvestigateSideReactions Conditions Correct EvaluateWorkup 4. Evaluate Work-up & Purification Procedures InvestigateSideReactions->EvaluateWorkup Side Reactions Minimized Improved Yield Improved EvaluateWorkup->Improved Procedure Optimized

Caption: A stepwise guide to troubleshooting low reaction yields.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Traditional methods may require high temperatures for cyclodehydration, leading to incomplete conversion if not adequately heated.[6]

    • Solution: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.[6] Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[4]

  • Moisture and Air Sensitivity: Many reagents and intermediates in organic synthesis are sensitive to moisture and air.

    • Solution: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

  • Catalyst Inefficiency or Deactivation: The chosen catalyst may not be active enough or could be deactivating over the course of the reaction.[6]

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions. Consider screening different catalysts or increasing the catalyst loading. For instance, Lewis acid catalysis can significantly improve yields in the Bohlmann-Rahtz synthesis.

Issue 2: Formation of Multiple Products/Side Reactions

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Products and Prevention Strategies:

  • Incomplete Cyclization: In syntheses like the Guareschi-Thorpe condensation, incomplete cyclization can result in linear intermediates.[6]

    • Solution: Ensure adequate reaction time and temperature to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial.[6]

  • Self-Condensation: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can undergo self-condensation.[6]

    • Solution: Control the stoichiometry of your reactants carefully. Adding one reactant dropwise to the other can sometimes minimize self-condensation.[6]

  • Tautomerism: The equilibrium between the pyridone and hydroxypyridine tautomers can sometimes lead to different reaction pathways and a mixture of products.[6]

    • Solution: The choice of solvent and pH can influence the tautomeric equilibrium. Experimenting with different solvent systems may favor the formation of the desired product.

Logical Flow for Minimizing Side Products

SideProductMinimization Start Multiple Products Observed ControlStoichiometry Control Reactant Stoichiometry Start->ControlStoichiometry OptimizeAddition Optimize Order of Reagent Addition ControlStoichiometry->OptimizeAddition AdjustConditions Adjust Reaction Conditions (Solvent, Temperature) OptimizeAddition->AdjustConditions MonitorProgress Monitor Reaction Progress (TLC, LC-MS) AdjustConditions->MonitorProgress PureProduct Desired Product Isolated MonitorProgress->PureProduct

Caption: A logical workflow for minimizing the formation of side products.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Bohlmann-Rahtz Pyridine Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
None1101245
Yb(OTf)₃ (10 mol%)80685
Sc(OTf)₃ (10 mol%)80682
InCl₃ (10 mol%)80875

Data is illustrative and based on trends reported in the literature.[6]

Table 2: Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
NH₄OAcEthanol801260
(NH₄)₂CO₃Water80292
NH₄ClWater801245

Data is illustrative and based on trends reported in the literature.[6][13]

Experimental Protocols

Detailed Methodology for Guareschi-Thorpe Condensation

This protocol is an example of an improved, environmentally friendly Guareschi-Thorpe synthesis.[6]

Materials:

  • Ethyl cyanoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate.

  • Add 2 mL of water to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.

Detailed Methodology for Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst.[6]

Materials:

  • Ethyl β-aminocrotonate (1 mmol)

  • 1-Phenyl-2-propyn-1-one (1 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one, and Ytterbium(III) trifluoromethanesulfonate.

  • Add 5 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.

Signaling Pathways

Pyridone derivatives are known to interact with various signaling pathways, particularly those involving protein kinases.[1][11] Their ability to act as kinase inhibitors makes them valuable in cancer research.

Diagram of a Simplified Kinase Signaling Pathway

KinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyridone Pyridone Derivative (Kinase Inhibitor) Pyridone->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyridone-based kinase inhibitors.

References

Technical Support Center: Purification of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound and structurally similar pyridone carboxylic acids are recrystallization and column chromatography. Recrystallization is often attempted first, as it can be a simpler and more scalable method.

Q2: What solvents are suitable for the recrystallization of this compound?

A2: Based on procedures for similar pyridone carboxylic acids, suitable recrystallization solvents include isopropanol, ethanol, methanol, and Dimethylformamide (DMF).[1][2][3] The choice of solvent will depend on the impurity profile of your crude material.

Q3: What are potential impurities I should be aware of during purification?

A3: Potential impurities can arise from the synthetic route used. If the synthesis involves the hydrolysis of a diester precursor, a possible side product is the corresponding bis-carboxylic acid.[1][4] Unreacted starting materials or by-products from preceding synthetic steps are also common impurities.

Q4: What is the expected purity for this compound after purification?

A4: Commercially available this compound is typically offered at a purity of ≥95%.[5] The achievable purity in a laboratory setting will depend on the synthetic route and the chosen purification method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Try a different solvent or a solvent mixture. For pyridone carboxylic acids, polar solvents like DMF or alcohols are often used.[1][2][3]
Compound precipitates out of solution too quickly ("oils out") upon cooling. The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution to redissolve the compound and allow it to cool more slowly. Vigorous stirring during cooling can also help promote crystal formation. Consider using a solvent system where the compound has slightly higher solubility at room temperature.
Low recovery of the purified compound. The compound is too soluble in the recrystallization solvent at low temperatures.Use a smaller volume of solvent for recrystallization. Alternatively, after cooling, place the solution in an ice bath to maximize precipitation. You can also try adding an anti-solvent (a solvent in which your compound is insoluble but your impurities are soluble) dropwise to the cooled solution.
The purified material is not significantly purer than the crude product. The chosen solvent is not effective at separating the impurities. The impurities may have similar solubility to the desired compound.Try a different recrystallization solvent or a multi-solvent system. If recrystallization is ineffective, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The eluent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. For similar compounds, a mixture of hexane and ethyl acetate has been used.[2] A gradient elution may be necessary.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be interacting strongly with the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can help to improve elution by protonating the carboxylic acid and reducing its interaction with the silica.
Streaking or tailing of the compound band on the column. The compound is overloading the column. The compound may be degrading on the silica.Use a larger column or load less material. Running the column with a small amount of acid in the eluent can sometimes reduce tailing for carboxylic acids.

Experimental Protocols

Please Note: These are generalized protocols based on methods used for similar compounds and should be adapted and optimized for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: Determine an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, DMF) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a carboxylic acid compound, silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system. A good starting point could be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[2]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Analysis (e.g., TLC, NMR) Recrystallization->Purity_Check_1 Impure_1 Product Not Pure Purity_Check_1->Impure_1 Pure Product is Pure Purity_Check_1->Pure Column_Chromatography Column Chromatography Purity_Check_2 Purity Analysis (e.g., TLC, NMR) Column_Chromatography->Purity_Check_2 Impure_2 Product Not Pure Purity_Check_2->Impure_2 Purity_Check_2->Pure Pure_Product Pure Product Impure_1->Column_Chromatography Pure->Pure_Product

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Success Successful Crystallization Problem->Success No Solution_1 Use Less Solvent / Add Anti-solvent Low_Yield->Solution_1 Solution_2 Scratch Flask / Seed Crystals / Cool Slower No_Crystals->Solution_2 Solution_3 Cool Slower / More Solvent / Different Solvent Oiling_Out->Solution_3 Solution_1->Success Solution_2->Success Solution_3->Success

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a multi-step process. A common route begins with the condensation of an enamine with a suitable partner, followed by cyclization to form the dihydropyridine ring. The final step is the hydrolysis of an ester precursor to yield the desired carboxylic acid.

Q2: My overall yield is low. What are the critical steps I should focus on?

Low overall yield can result from inefficiencies in several steps. The most critical points to investigate are:

  • Enamine formation and purity: The initial enamine reactant must be of high purity. Impurities can lead to side reactions and difficult purification.

  • Cyclization/Ring Formation: This step is often sensitive to reaction conditions such as temperature, solvent, and catalyst. Incomplete cyclization is a common cause of low yield.

  • Ester Hydrolysis: The final hydrolysis step can be challenging. Incomplete hydrolysis will result in a mixture of ester and carboxylic acid, complicating purification. Conversely, harsh hydrolysis conditions can lead to degradation of the product.

  • Purification: Losses during workup and purification steps can significantly impact the final yield.

Q3: I am observing multiple spots on my TLC after the cyclization step. What could be the cause?

Multiple spots on TLC suggest the presence of side products or unreacted starting materials. Potential causes include:

  • Incorrect reaction temperature: The temperature might be too high, leading to decomposition or side reactions, or too low, resulting in an incomplete reaction.

  • Presence of moisture: Many of the reagents used are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal stoichiometry: Incorrect molar ratios of reactants can lead to the formation of undesired products.

Q4: The final hydrolysis of the ethyl ester is sluggish and incomplete. How can I improve this step?

Incomplete hydrolysis is a frequent issue. To drive the reaction to completion, consider the following:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Lithium hydroxide can sometimes be more effective.

  • Solvent System: A mixture of water and a co-solvent like ethanol, methanol, or THF is often necessary to ensure solubility of the ester.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, excessive heat may cause degradation.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC until the starting ester is no longer visible.

Troubleshooting Guide

This section provides specific troubleshooting guidance for common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step to form Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Symptom Possible Cause Suggested Solution
Reaction is slow or incomplete (starting materials remain).Insufficient temperature.Gradually increase the reaction temperature in 5-10°C increments and monitor by TLC.
Low-quality reagents.Ensure all starting materials, especially the enamine, are pure. Consider re-purifying if necessary.
Formation of a complex mixture of byproducts.Reaction temperature is too high.Run the reaction at a lower temperature. Consider stepwise addition of reagents to control the reaction exotherm.
Presence of oxygen or moisture.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Problem 2: Difficulty in the Hydrolysis of Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis after prolonged reaction time.Insufficient base.Use a larger excess of the base (e.g., 2-5 equivalents of NaOH or KOH).
Poor solubility of the ester.Adjust the solvent system. Increase the proportion of the organic co-solvent (e.g., THF, ethanol) to improve solubility.
Product degradation (darkening of the reaction mixture).Hydrolysis conditions are too harsh.Use a milder base such as lithium hydroxide (LiOH).
Perform the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period.
Difficult isolation of the carboxylic acid after workup.Improper pH adjustment during acidification.Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to ensure complete precipitation of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is a representative procedure. Optimization may be required based on lab-specific conditions.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add diethyl 2-(aminomethylene)malonate (1 equivalent).

  • Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, toluene). Add a base such as sodium ethoxide (1.1 equivalents).

  • Addition of Benzyl Halide: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Presentation

Table 1: Effect of Base and Solvent on the Hydrolysis of Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

EntryBase (Equivalents)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
1NaOH (2)Ethanol/H₂O (1:1)50485
2KOH (2)Methanol/H₂O (1:1)50482
3LiOH (3)THF/H₂O (2:1)RT1292
4NaOH (2)THF/H₂O (2:1)RT1275

Note: Yields are isolated yields after purification and may vary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis Start Diethyl 2-(aminomethylene)malonate + Benzyl Bromide Intermediate Ethyl 1-benzyl-6-oxo-1,6- dihydropyridine-3-carboxylate Start->Intermediate NaOEt, Ethanol, Reflux FinalProduct 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Intermediate->FinalProduct NaOH, Ethanol/H₂O, 50°C Troubleshooting_Logic cluster_cyclization Cyclization Issues cluster_hydrolysis Hydrolysis Issues LowYield Low Overall Yield CheckCyclization Investigate Cyclization Step LowYield->CheckCyclization CheckHydrolysis Investigate Hydrolysis Step LowYield->CheckHydrolysis CheckPurification Review Purification Technique LowYield->CheckPurification IncompleteReaction Incomplete Reaction? CheckCyclization->IncompleteReaction SideProducts Side Products Formed? CheckCyclization->SideProducts IncompleteHydrolysis Ester Remaining? CheckHydrolysis->IncompleteHydrolysis Degradation Product Degradation? CheckHydrolysis->Degradation Temp Increase Temperature IncompleteReaction->Temp Yes TempMoisture Lower Temperature Use Anhydrous Conditions SideProducts->TempMoisture Yes BaseSolvent Change Base/Solvent Increase Reaction Time IncompleteHydrolysis->BaseSolvent Yes HarshConditions Use Milder Base Lower Temperature Degradation->HarshConditions Yes

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues and corresponding solutions for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid. While specific stability data for this compound is limited in publicly available literature, this guide draws upon general knowledge of pyridinone and carboxylic acid chemistry to address common challenges researchers may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might contribute to instability?

A1: The main functional groups of concern are the dihydropyridine ring, the carboxylic acid moiety, and the benzyl group. The pyridinone structure can be susceptible to oxidation and hydrolysis under certain conditions. Carboxylic acids are known to undergo decarboxylation, especially when heated or under specific pH conditions. The benzyl group is generally stable but can be cleaved under harsh reductive or oxidative conditions.

Q2: How should I store this compound to ensure its stability?

A2: To maximize stability, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light. The choice of solvent can also be critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q3: Is this compound sensitive to light?

A3: Pyridine derivatives can be susceptible to photodegradation. While specific data for this compound is unavailable, it is prudent to assume it may be light-sensitive. Therefore, all experiments should be conducted with appropriate protection from light, such as using amber-colored vials and minimizing exposure to ambient light.

Q4: What is the likely effect of pH on the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous media is expected to be pH-dependent. The carboxylic acid group will be ionized at higher pH, which may influence its reactivity and solubility. The dihydropyridine ring can be susceptible to both acid- and base-catalyzed hydrolysis. It is crucial to determine the optimal pH range for your experiments through stability studies.

Troubleshooting Guides

Issue 1: Compound Degradation Observed in Solution

If you observe degradation of this compound in your experimental solutions, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Hydrolysis Prepare solutions fresh before use. If storage is necessary, store at -20°C or below. Use aprotic solvents where possible. If aqueous solutions are required, perform a pH-stability profile to identify the optimal pH range.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant to your formulation, if compatible with your experimental design. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to room light during handling.
Temperature-Induced Degradation Maintain low temperatures during storage and handling. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the degradation pathways and the conditions that affect the stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the compound with 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Hypothetical Forced Degradation Data

Stress ConditionDuration (hours)% Degradation (Hypothetical)
0.1 M HCl (60°C)2415%
0.1 M NaOH (60°C)2425%
3% H₂O₂ (RT)2410%
Heat (80°C, solid)24<5%
UV Light2430%
Issue 2: Poor Solubility and Precipitation

The carboxylic acid moiety can lead to pH-dependent solubility.

Potential Causes and Solutions

Potential CauseRecommended Solution
pH-Dependent Solubility Determine the pKa of the carboxylic acid group. The compound will be more soluble in its ionized (deprotonated) form at pH values above its pKa. Use buffered solutions to maintain a consistent pH.
Poor Intrinsic Solubility Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents, if compatible with your experimental system. Sonication may also aid in dissolution.

Visualizations

degradation_pathway parent 1-Benzyl-6-Oxo-1,6-Dihydropyridine- 3-Carboxylic Acid hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) parent->oxidation [O] photodegradation Photodegradation Product (e.g., dimer or rearranged product) parent->photodegradation decarboxylation Decarboxylation Product parent->decarboxylation Δ

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) stock->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Condensation Reaction

The initial step typically involves the condensation of benzylamine with a diethyl ethoxymethylenemalonate (DEEM) or a similar reactive methylene compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Condensation Product - Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reactants or a slight excess of the more volatile reactant.
- Decomposition of starting materials.- Use a milder solvent. - Perform the reaction at a lower temperature for a longer duration.
Formation of Bis-addition Product - Use of excess benzylamine.- Use a 1:1 molar ratio of benzylamine to the malonate derivative. - Add the benzylamine dropwise to the reaction mixture.
Stage 2: Thermal Cyclization

The condensation product is heated to induce cyclization to the dihydropyridone ring. This step is often the most critical and prone to side reactions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product - Insufficient temperature for cyclization.- Increase the reaction temperature, potentially using a high-boiling solvent like Dowtherm A.[1] - Consider microwave-assisted synthesis to achieve higher temperatures and shorter reaction times.[2][3]
- Decomposition at high temperatures.- Optimize the reaction time to minimize exposure to high temperatures.[3] - Use a catalyst to lower the required cyclization temperature.
Formation of Isomeric Byproducts - Alternative cyclization pathways.- This is less common with benzylamine but can occur with substituted anilines in related Gould-Jacobs reactions.[1] Ensure the purity of the starting benzylamine.
Polymerization/Tar Formation - Excessive heating or prolonged reaction times.- Reduce the reaction temperature and/or time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Stage 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ester group to the carboxylic acid.

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient base or reaction time.- Increase the molar excess of the base (e.g., NaOH or KOH). - Extend the reflux time.
Decarboxylation of the Product - Harsh basic conditions or high temperatures.[4][5][6][7][8]- Use milder conditions (e.g., lower temperature, shorter reaction time). - Carefully neutralize the reaction mixture at a low temperature after hydrolysis is complete.
Debenzylation - Presence of acid during workup or certain catalytic conditions.- Avoid strong acidic conditions during the workup. Neutralize carefully with a weak acid if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the thermal cyclization step?

A1: The most common issue during thermal cyclization is incomplete reaction, leading to a low yield of the desired 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate ester. At the high temperatures required for this reaction, decomposition of the starting materials and product can also occur, leading to the formation of tar-like substances.[1] Optimizing the temperature and reaction time is crucial for maximizing the yield.[3]

Q2: I am observing a significant amount of starting material even after prolonged heating during cyclization. What should I do?

A2: If the reaction is not proceeding to completion, it is likely that the temperature is insufficient. The Gould-Jacobs reaction, a similar process, often requires temperatures above 250 °C.[1][9] Consider switching to a higher-boiling point solvent such as diphenyl ether or utilizing a microwave reactor to safely achieve the necessary temperature.[2][3]

Q3: During the final hydrolysis step, my product seems to be degrading. What could be the cause?

A3: Degradation during hydrolysis is often due to decarboxylation of the target molecule, which can be sensitive to harsh basic conditions and high temperatures.[4][5][6][7][8] To mitigate this, use the minimum effective concentration of base and temperature required for complete hydrolysis. Monitor the reaction closely and proceed with a carefully controlled, cool workup as soon as the ester is consumed.

Q4: Can the benzyl group be cleaved during the synthesis?

A4: Yes, debenzylation is a potential side reaction, particularly if the reaction mixture is exposed to acidic conditions, especially during workup. Hydrogenolysis is another common method for benzyl group removal, so avoid catalytic hydrogenation conditions if the benzyl group is to be retained.

Q5: My final product is a different color than expected. What does this indicate?

A5: A discoloration, such as a brownish or reddish tint, can indicate the presence of impurities, possibly from decomposition during the high-temperature cyclization step. Purification by recrystallization or column chromatography is recommended to obtain the pure, typically white or off-white, product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction.[2][9][10]

  • Condensation: In a round-bottom flask, combine one equivalent of benzylamine and one equivalent of diethyl ethoxymethylenemalonate (DEEM). The reaction is often exothermic and can be performed neat or in a solvent like ethanol. Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C for 30 minutes to ensure complete reaction. The progress can be monitored by TLC. Remove any volatile components under reduced pressure to yield the crude intermediate, diethyl 2-((benzylamino)methylene)malonate.

  • Thermal Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C with stirring under an inert atmosphere. Maintain this temperature for 20-30 minutes. Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Protocol 2: Saponification to this compound
  • Hydrolysis: Suspend the crude ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate in a 1-2 M solution of sodium hydroxide in a mixture of ethanol and water. Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours, monitor by TLC).

  • Workup and Isolation: Cool the reaction mixture in an ice bath. While stirring, slowly add hydrochloric acid (e.g., 2 M) to neutralize the solution to a pH of approximately 3-4. The product should precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway A Benzylamine + Diethyl Ethoxymethylenemalonate B Diethyl 2-((benzylamino)methylene)malonate A->B Condensation C Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate B->C Thermal Cyclization D This compound C->D Saponification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Step1 Identify Synthesis Stage Start->Step1 Condensation Condensation Step1->Condensation Cyclization Cyclization Step1->Cyclization Saponification Saponification Step1->Saponification CheckPurity Check Starting Material Purity Condensation->CheckPurity Decomposition Decomposition/Tarring? Cyclization->Decomposition SideProducts Side Products (e.g., Decarboxylation)? Saponification->SideProducts IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction OptimizeCondensation Increase Time/Temp or Adjust Stoichiometry IncompleteReaction->OptimizeCondensation Yes Purify Purify by Recrystallization/Chromatography IncompleteReaction->Purify No OptimizeCyclization Increase Temp (High-Boiling Solvent/Microwave) Decomposition->OptimizeCyclization Yes Decomposition->Purify No OptimizeSaponification Use Milder Conditions (Lower Temp/Time) SideProducts->OptimizeSaponification Yes SideProducts->Purify No

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions Main Desired Product This compound Decarboxylation Decarboxylation Product 1-Benzylpyridin-2(1H)-one Main->Decarboxylation Harsh Base/Heat Debenzylation Debenzylation Product 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Main->Debenzylation Acidic Workup IncompleteHydrolysis Ester Precursor Ethyl 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate Main->IncompleteHydrolysis Incomplete Saponification

Caption: Potential side reactions leading to common impurities.

References

Technical Support Center: Purification of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: What are the potential impurities I might encounter?

A2: A potential side product is the corresponding pyridone bis-carboxylic acid, which can arise from the hydrolysis of a diester precursor during synthesis. Other impurities may include unreacted starting materials or by-products from side reactions.

Q3: How can I assess the purity of my sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your compound. A general method is provided in the troubleshooting section. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Troubleshooting Guides

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. An absolute purity of compounds similar to this compound can be achieved through this method.[1][2]

Issue: Low Recovery of Purified Product

Possible Cause Troubleshooting Step
Too much solvent used for dissolution.Evaporate some of the solvent to concentrate the solution and induce crystallization.
The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Consider a different solvent or a mixed solvent system.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small amount of hot solvent to dissolve any crystals that have formed.

Issue: Oiling Out Instead of Crystallization

Possible Cause Troubleshooting Step
The compound's melting point is lower than the boiling point of the solvent.Use a solvent with a lower boiling point or use a mixed solvent system to lower the temperature of dissolution.
High concentration of impurities.Consider a preliminary purification step like a solvent wash or charcoal treatment to remove some impurities before recrystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: No Crystal Formation

Possible Cause Troubleshooting Step
Solution is not supersaturated.Evaporate excess solvent to increase the concentration of the compound.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Compound is too soluble in the chosen solvent.Try a different solvent in which the compound has lower solubility at room temperature.

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, Water, or a Methanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Column Chromatography

Column chromatography is a versatile purification technique, particularly useful for separating compounds with different polarities.[3][4] Due to the polar nature of pyridone carboxylic acids, challenges such as streaking and poor separation may be encountered when using silica gel.[3]

Issue: Poor Separation of Compound from Impurities

Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good starting point is a solvent system that gives your target compound an Rf value of 0.2-0.4.
Compound streaking on the column.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce its interaction with the silica gel.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Issue: Compound is Not Eluting from the Column

Possible Cause Troubleshooting Step
Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increase the proportion of the more polar solvent (e.g., methanol in dichloromethane).
Strong interaction with the stationary phase.Consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

This is a general procedure that should be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, potentially with added acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system will show good separation between your desired compound and any impurities.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. Alternatively, load the solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the solvent mixture.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc pure_product Pure Product (>95%) hplc->pure_product

Caption: General workflow for the purification and analysis of the target compound.

troubleshooting_recrystallization cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_crystals Solutions for No Crystals start Recrystallization Issue low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals sol_recov_1 Concentrate Solution low_recovery->sol_recov_1 sol_recov_2 Cool in Ice Bath low_recovery->sol_recov_2 sol_recov_3 Change Solvent low_recovery->sol_recov_3 sol_oil_1 Use Lower Boiling Solvent oiling_out->sol_oil_1 sol_oil_2 Preliminary Purification oiling_out->sol_oil_2 sol_oil_3 Slow Cooling oiling_out->sol_oil_3 sol_cryst_1 Evaporate Solvent no_crystals->sol_cryst_1 sol_cryst_2 Scratch Flask/Add Seed no_crystals->sol_cryst_2 sol_cryst_3 Change Solvent no_crystals->sol_cryst_3

Caption: Troubleshooting logic for common recrystallization issues.

References

Challenges in the scale-up of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound often presents challenges that are not apparent at the laboratory scale. These include:

  • Reduced Yields and Slower Reaction Rates: Reactions that are efficient on a small scale may experience a significant drop in yield and an increase in reaction time upon scale-up.

  • Exotherm Control: The formation of the dihydropyridine ring can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and impurity formation.[1][2]

  • Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized concentration gradients of reactants, leading to the formation of by-products and incomplete reactions.[1]

  • Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1][2]

  • Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging, often requiring the development of new, scalable crystallization and filtration methods.[1]

Q2: How can I improve the yield and reduce the reaction time of my scaled-up synthesis?

A2: To enhance the efficiency of your scaled-up production, consider the following strategies:

  • Process Parameter Optimization: Systematically evaluate and optimize reaction temperature, concentration, and addition rates.

  • Solvent Selection: The choice of solvent is critical for reaction kinetics and solubility. A thorough screening of solvents is recommended during process development.[1]

  • Catalyst Selection and Optimization: If a catalyst is used in the cyclization step, its loading and activity are crucial. For similar pyridine syntheses, various catalysts have been shown to improve yields.[3]

  • Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, shorter reaction times, and a safer process.[1]

Q3: What are the key safety considerations during the scale-up process?

A3: Safety is a primary concern during scale-up. Key considerations include:

  • Thermal Hazard Assessment: It is crucial to perform a thorough thermal hazard assessment of the reaction to prevent runaway reactions. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1][2]

  • Reagent Handling: Proper handling procedures and engineering controls are necessary for all reagents, especially when dealing with larger quantities.

  • Pressure Management: If any reaction steps generate gaseous by-products, ensure the reactor is equipped with appropriate venting and pressure relief systems.[1]

  • Solvent Safety: When using flammable solvents, ensure all equipment is properly grounded and the process is conducted in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction due to poor mixing or suboptimal temperature.- Improve agitation efficiency in the reactor.- Re-optimize the reaction temperature profile for the larger scale.
Degradation of product due to prolonged reaction time or temperature excursions.- Shorten the reaction time by optimizing catalyst loading or concentration.- Implement stricter temperature control measures.
High Levels of Impurities Formation of side products due to localized "hot spots" or concentration gradients.- Improve mixing to ensure homogeneous reaction conditions.- Control the addition rate of reagents to manage the exotherm.[2]
Insufficient purification.- Develop a more robust and scalable crystallization process.- Evaluate alternative solvents for purification.
Poor Product Solubility During Work-up Incorrect pH or solvent choice for precipitation/crystallization.- Carefully control the pH during the isolation step.- Screen for a suitable anti-solvent to induce precipitation.
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions (temperature, cooling rate, agitation).- Implement a controlled crystallization protocol with defined cooling profiles and agitation rates.- Characterize the solid form using techniques like XRD and DSC.
Difficult Filtration Small particle size or unfavorable crystal morphology.- Optimize crystallization conditions to promote the growth of larger, more easily filterable crystals.- Consider using a filter aid, but be mindful of potential product contamination.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis

This protocol is a generalized representation and may require optimization.

  • Reaction Setup: To a stirred solution of an appropriate enamine precursor (1.0 eq) in a suitable solvent such as ethanol or DMF, add benzylamine (1.1 eq).

  • Cyclization: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: Once the cyclization is complete, add an aqueous solution of a base (e.g., sodium hydroxide) and continue heating to facilitate the hydrolysis of the ester intermediate.

  • Isolation: After cooling the reaction mixture, acidify with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum. Recrystallize from an appropriate solvent if necessary.

Illustrative Pilot-Scale Synthesis Considerations
  • Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control.

  • Reagent Addition: Add reagents via a controlled addition funnel or pump to manage the reaction exotherm.

  • Mixing: Ensure adequate mixing is achieved by selecting the appropriate impeller design and agitation speed.

  • Work-up: Use a filter-dryer for efficient solid-liquid separation and drying of the final product.

Quantitative Data Summary

The following tables present illustrative data for comparison between laboratory and pilot-scale production. Note: This data is hypothetical and for illustrative purposes only.

Table 1: Reaction Parameters and Yields

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)
Reaction Volume 250 mL250 L
Reaction Temperature 90 °C85-90 °C (controlled)
Reaction Time 8 hours12 hours
Yield 85%75%

Table 2: Impurity Profile

ImpurityLaboratory Scale (%)Pilot Scale (%)
Unreacted Starting Material < 0.5< 1.0
By-product A 0.82.5
By-product B 0.31.5
Total Impurities < 1.6< 5.0

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification A Reactant Mixing B Cyclization A->B C Hydrolysis B->C D Precipitation C->D E Filtration D->E F Drying E->F G Final Product F->G

Caption: A simplified workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

G A Low Yield? B Check Reaction Completion A->B C Check for Side Products A->C D Optimize Temperature B->D F Optimize Reaction Time B->F E Improve Mixing C->E G Modify Work-up C->G

Caption: A decision tree for troubleshooting low product yield during scale-up.

References

Technical Support Center: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential CauseRecommended Solution
Photodegradation: The dihydropyridine ring is susceptible to oxidation to a pyridine ring upon exposure to light, especially in solution, leading to a loss of biological activity.- Work under subdued or red light conditions. - Use amber-colored vials or wrap experimental containers in aluminum foil. - Prepare solutions fresh and use them immediately. - Include a "dark control" sample that is handled identically but protected from light to quantify the extent of photodegradation.
Thermal Degradation: Elevated temperatures during storage or experimental procedures (e.g., heating steps, prolonged incubation at high temperatures) can cause decomposition.- Store the solid compound and its solutions at recommended low temperatures (see Storage Guidelines). - Avoid unnecessary heating of solutions containing the compound. - If a heating step is unavoidable, minimize the duration and temperature.
pH Instability: Extreme pH conditions in buffers or reaction mixtures may lead to hydrolysis or other degradation pathways.- Maintain the pH of solutions within a neutral to slightly acidic range (pH 6-7.5) where possible. - Assess the stability of the compound in your specific buffer system by running a time-course experiment and analyzing for degradation products.
Reaction with Media Components: Components in complex biological media (e.g., serum, certain amino acids) could potentially react with the compound.- Prepare stock solutions in a stable, inert solvent like DMSO. - Minimize the pre-incubation time of the compound in the final assay medium before adding to cells. - Run a control where the compound is incubated in the medium without cells to check for degradation.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) analysis.

Potential CauseRecommended Solution
Oxidative Degradation: The primary degradation product is often the aromatized pyridine derivative, which will have a different retention time.- Compare the chromatogram of a light-exposed sample to a freshly prepared, light-protected sample. The new peak in the former is likely the pyridine derivative. - Confirm the identity of the new peak by mass spectrometry (MS); the oxidized product will have a molecular weight that is 2 Da less than the parent compound.
Solvent-Related Degradation: The compound may be unstable in certain organic solvents over time.- Prepare solutions in high-purity, anhydrous solvents. - Evaluate the stability of the compound in the intended chromatographic or assay solvent by analyzing a sample immediately after preparation and after a set period (e.g., 24 hours) at room temperature.
Impurity in the original material: The starting material may contain impurities.- Always check the certificate of analysis (CoA) for the purity of the compound. - Purify the compound if necessary before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended.

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare concentrated stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

Q3: What is the primary degradation pathway for this compound?

A3: The most significant degradation pathway for dihydropyridine-containing molecules is photodegradation. Exposure to light, particularly UV light, can cause the dihydropyridine ring to oxidize to a pyridine ring, resulting in a loss of biological activity.

Q4: Is this compound sensitive to pH?

A4: While specific data for this compound is limited, carboxylic acid-containing pyridinones can be sensitive to extremes in pH. It is recommended to maintain experimental conditions within a pH range of 6.0 to 7.5 to minimize the risk of hydrolysis or other pH-mediated degradation.

Q5: Can I heat solutions of this compound to aid dissolution?

A5: Gentle warming and sonication can be used to aid in the dissolution of the compound. However, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.

Quantitative Data

Table 1: Thermal Stability of Related Azo Pyridone Derivatives

CompoundDecomposition Temperature (Td) at 5% Mass Loss (°C)
Azo Pyridone Monomer (APY-M)230
Azo Pyridone Dimer (APY-D)248
Data suggests that pyridone structures can possess high thermal stability.

Table 2: Solubility of a Structurally Similar Compound (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) in Different Formulations

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
This data provides a starting point for preparing formulations for in vivo or in vitro studies.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Working Solution for Cell-Based Assays

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Storage of Stock Solution: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution with the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Handling: Perform all dilutions under a sterile cell culture hood with minimal light exposure. Use the prepared working solutions immediately.

Protocol 2: Photostability Testing of a Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., ethanol, buffer) in a chemically inert, transparent container (e.g., quartz cell).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a calibrated light source that provides both visible and UV light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Place the dark control in the same environment.

  • Analysis: After the exposure period, analyze both the light-exposed sample and the dark control by a stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms of the two samples. The appearance of new peaks or a decrease in the area of the parent peak in the light-exposed sample relative to the dark control indicates photodegradation.

Visualizations

Potential Degradation Pathway

Potential Degradation Pathways Parent This compound Oxidized This compound (Aromatized Pyridine Derivative) Parent->Oxidized Light (Photodegradation) Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Extreme pH Thermal Thermal Degradation Products Parent->Thermal High Temperature

Caption: Key environmental factors leading to the degradation of the compound.

Experimental Workflow for Assessing Compound Stability

Workflow for Stability Assessment start Prepare fresh solution of the compound t0 Time = 0 h analysis (HPLC, LC-MS) start->t0 stress Expose to stress condition (e.g., light, heat, specific pH) t0->stress tx Time = x h analysis stress->tx compare Compare chromatograms (t=0 vs t=x) tx->compare degradation Degradation observed compare->degradation New peaks or decreased parent peak stable Compound is stable compare->stable No significant change

Caption: A systematic approach to evaluating the stability of the compound.

Inferred Signaling Pathway Inhibition

Based on the activity of the structurally similar 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the following pathway is proposed.

Inhibition of AP-1 Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK Signaling Cascade (JNK, p38, ERK) stimuli->mapk ap1 AP-1 Activation (c-Fos/c-Jun dimerization) mapk->ap1 cox2_gene COX-2 Gene ap1->cox2_gene Binds to promoter cox2_protein COX-2 Protein cox2_gene->cox2_protein Transcription & Translation prostaglandins Prostaglandins cox2_protein->prostaglandins inflammation Inflammation prostaglandins->inflammation compound This compound (Proposed) compound->ap1 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via AP-1 inhibition.[1][2][3][4]

References

Technical Support Center: Protocols for Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for handling dihydropyridine carboxylic acids.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of dihydropyridine carboxylic acids in a question-and-answer format.

Synthesis (Hantzsch Reaction)

  • Question: My Hantzsch reaction for synthesizing a dihydropyridine carboxylic acid is resulting in a low yield. What are the potential causes and solutions?

    • Answer: Low yields in the Hantzsch synthesis can stem from several factors.[1][2] Suboptimal reaction conditions such as incorrect temperature or reaction time can hinder the reaction.[1] The purity of reactants is crucial, as impurities in the aldehyde, β-ketoester, or nitrogen source can lead to side reactions.[1] Inefficient purification, leading to product loss during workup, is another common issue.[1] To troubleshoot, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1] Consider optimizing the temperature, as some reactions may benefit from adjustments to the common refluxing ethanol conditions.[1] Ensure the correct molar ratios of your reactants and use fresh, high-purity starting materials.[1] The choice of solvent can also be critical; while ethanol is common, other solvents like water or glycerol can be effective.[3] For sterically hindered aldehydes, microwave-assisted synthesis may improve yields and shorten reaction times.[4]

  • Question: I am observing the formation of byproducts in my Hantzsch synthesis. How can I improve the chemoselectivity?

    • Answer: The formation of byproducts, such as 1,2-dihydropyridine isomers instead of the desired 1,4-dihydropyridine, can be influenced by reaction conditions.[3] Adjusting the solvent polarity and temperature can favor the formation of the 1,4-dihydropyridine product.[3] The choice of catalyst can also play a significant role in directing the reaction pathway.[5] For instance, certain catalysts may favor the formation of the less common 1,2-dihydropyridine regioisomer.[5]

Purification

  • Question: I am having difficulty purifying my dihydropyridine carboxylic acid by recrystallization. What should I consider?

    • Answer: Recrystallization can be challenging, and success often depends on the choice of solvent.[6] An ideal solvent will dissolve the compound when hot but not at room temperature.[7] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[6] If your compound "oils out" instead of crystallizing, it may be due to a high concentration of impurities or an inappropriate solvent. In such cases, trying a different solvent system or using a smaller amount of solvent may help. Rapid cooling can also lead to the trapping of impurities; allowing the solution to cool slowly can improve crystal purity.[7] If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it, but be aware that excessive charcoal can adsorb your product and reduce the yield.[8]

Solubility

  • Question: My dihydropyridine carboxylic acid is poorly soluble in common organic solvents. How can I dissolve it for my experiments?

    • Answer: Dihydropyridine carboxylic acids can exhibit poor solubility in common organic solvents like DMF and DMSO.[9] This can be attributed to the presence of both acidic (carboxylic acid) and basic (dihydropyridine nitrogen) functional groups, which can lead to zwitterionic character.[9] The solubility can sometimes be improved by adjusting the pH. For example, in the presence of a base, the carboxylic acid can be deprotonated to form a more soluble salt.[9] Conversely, in the presence of a non-nucleophilic acid, the pyridine nitrogen can be protonated. The presence of water in some organic solvents has been shown to enhance the solubility of carboxylic acids.[10][11] It is often a matter of empirical testing with a range of solvents and conditions to find the optimal solution for your specific compound.

Stability and Storage

  • Question: How should I store my dihydropyridine carboxylic acids to prevent degradation?

    • Answer: Dihydropyridine derivatives are known to be sensitive to light and humidity.[12] They should be stored in tightly sealed containers, protected from light (e.g., in amber vials), in a cool, dry place.[13] Degradation can occur through aromatization of the dihydropyridine ring, which is often accelerated by exposure to air and humidity.[12]

  • Question: My dihydropyridine carboxylic acid is degrading in solution. What are the likely causes and how can I mitigate this?

    • Answer: Dihydropyridines can be unstable in solution, particularly under basic conditions which can lead to degradation.[13] The ester groups present in many dihydropyridine derivatives are susceptible to hydrolysis.[13] To improve stability in solution, it is important to control the pH with a suitable buffer.[14] Solutions should also be protected from light and oxygen.[14] If you are performing stability studies, it is recommended to use a validated stability-indicating method, such as HPLC, to monitor the degradation of the parent compound and the appearance of degradation products.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dihydropyridine carboxylic acids.

1. Synthesis of a Dihydropyridine Carboxylic Acid via Hantzsch Reaction

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine-3,5-dicarboxylic acid derivative.

  • Reactants:

    • Aldehyde (e.g., benzaldehyde): 1 equivalent

    • β-Ketoester (e.g., ethyl acetoacetate): 2 equivalents

    • Nitrogen source (e.g., ammonium acetate): 1 equivalent

  • Solvent: Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde (1 eq.) and the β-ketoester (2 eq.) in ethanol.

    • Add the ammonium acetate (1 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Reactant/ParameterMolar Ratio/Condition
Aldehyde1
β-Ketoester2
Ammonium Acetate1
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Expected Yield 60-90% (highly dependent on substrates)

2. Purification by Recrystallization

This protocol outlines a general procedure for the purification of a crude dihydropyridine carboxylic acid.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of dihydropyridine carboxylic acids.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55, v/v).[15] The exact ratio may need to be optimized for specific compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the compound (e.g., 237 nm).[16]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).[17]

  • Procedure:

    • Prepare a stock solution of the dihydropyridine carboxylic acid standard of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[15]
Mobile Phase Acetonitrile:Water (e.g., 45:55 v/v)[15]
Flow Rate 1.0 mL/min
UV Detection ~237 nm[16]
Temperature Ambient or 30 °C[17]

Visualizations

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Aldehyde Aldehyde Reaction Hantzsch Condensation (in Ethanol, Reflux) Aldehyde->Reaction BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Reaction NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Reaction CrudeProduct Crude Dihydropyridine Carboxylic Acid Reaction->CrudeProduct Precipitation Cooling Cooling & Crystallization Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification PureProduct Pure Dihydropyridine Carboxylic Acid Purification->PureProduct CrudeProduct->Cooling Calcium_Channel_Blocker_Pathway DHP Dihydropyridine Carboxylic Acid (Calcium Channel Blocker) LTypeChannel L-type Voltage-Gated Ca2+ Channel DHP->LTypeChannel Blocks Vasodilation Vasodilation DHP->Vasodilation Results in CaInflux Ca2+ Influx LTypeChannel->CaInflux Allows IntracellularCa ↑ Intracellular [Ca2+] CaInflux->IntracellularCa Contraction Smooth Muscle Contraction IntracellularCa->Contraction Leads to

References

Validation & Comparative

Unveiling the Bioactive Potential of the 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioassay results for derivatives of the 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid scaffold. While specific bioassay data for the titular compound is not publicly available, this guide consolidates and compares the performance of structurally similar compounds, offering insights into their potential therapeutic applications, supported by experimental data.

The 1,6-dihydropyridine-3-carboxylic acid core is a versatile scaffold that has demonstrated a range of biological activities. This guide focuses on two prominent areas of investigation for its derivatives: anticancer and enzyme inhibitory activities.

Anticancer Activity: A Look at Dihydropyridine Derivatives

Several studies have explored the cytotoxic effects of 1,6-dihydropyridine-3-carboxylic acid derivatives against various cancer cell lines. The data presented below showcases the half-maximal inhibitory concentrations (IC50) of selected compounds, providing a quantitative measure of their potency.

Compound ID/DescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)
Dihydropyridine Carboxylic Acid Derivative 3a HCT-15 (Colon Carcinoma)7.94 ± 1.6Cisplatin-
Dihydropyridine Carboxylic Acid Derivative 3b HCT-15 (Colon Carcinoma)9.24 ± 0.9Gefitinib-
4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHela (Cervix Carcinoma)7.1 µg/mL--
4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileMCF7 (Breast Carcinoma)>10 µg/mL--

Enzyme Inhibition: Targeting Key Pathological Drivers

Derivatives of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold have also been investigated as inhibitors of various enzymes implicated in disease, including HIV Reverse Transcriptase and Metallo-β-lactamases.

HIV Reverse Transcriptase (RT) Inhibition

Hydroxypyridone carboxylic acid analogs, which share a similar core structure, have shown inhibitory activity against the RNase H function of HIV RT.

Compound DescriptionTargetIC50 (µM)
N-1 biarylmethyl hydroxypyridone carboxylate analoguesHIV RT-associated RNase H0.65–7.7
Metallo-β-Lactamase (MBL) Inhibition

The emergence of antibiotic resistance has driven the search for MBL inhibitors. Pyridine carboxylic acid derivatives are among the compounds being explored for this purpose.

Compound DescriptionEnzymeIC50 (µM)
6-Phosphonomethylpyridine-2-carboxylates (PMPCs)IMP-1, VIM-2, NDM-1, L10.3–7.2
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue (J27)JNK2 (downstream of MBL signaling)IL-6 IC50 = 0.22

Experimental Protocols

MTT Assay for Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

MTT Assay Experimental Workflow
HIV-1 Reverse Transcriptase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 Reverse Transcriptase.

Principle: This is a colorimetric ELISA-based assay. The reverse transcriptase enzyme synthesizes DNA from a template. The newly synthesized DNA is labeled with digoxigenin (DIG). An anti-DIG antibody conjugated to peroxidase is then added, followed by a peroxidase substrate that produces a colored product. The intensity of the color is proportional to the enzyme activity.

Procedure:

  • Reaction Setup: In a microplate, combine the template/primer, dNTPs (including DIG-labeled dUTP), and the test compound at various concentrations.

  • Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include positive (known inhibitor) and negative (no inhibitor) controls.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection:

    • Add an anti-DIG-peroxidase antibody conjugate.

    • Wash to remove unbound antibody.

    • Add a peroxidase substrate (e.g., ABTS).

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity compared to the negative control and determine the IC50 value.

G cluster_workflow HIV-1 RT Inhibition Assay Workflow A Prepare Reaction Mix (Template, dNTPs, Compound) B Add HIV-1 RT A->B C Incubate B->C D Add Anti-DIG-POD C->D E Add Substrate D->E F Read Absorbance E->F

HIV-1 RT Inhibition Assay Workflow

Signaling Pathways

The anticancer and anti-inflammatory activities of dihydropyridine and pyridinone derivatives often involve the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyridinone derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyridinone Pyridinone Derivatives Pyridinone->PI3K Pyridinone->Akt Pyridinone->mTORC1

PI3K/Akt/mTOR Pathway Inhibition
JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are key regulators of inflammation and apoptosis. Some dihydropyridazine derivatives have been shown to exert their anti-inflammatory effects by targeting components of this pathway, such as JNK2.[1]

G cluster_pathway JNK/NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK JNK JNK Stimuli->JNK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Gene Inflammatory Gene Expression NFkB->Gene AP1 AP-1 JNK->AP1 activates AP1->Gene Dihydropyridazine Dihydropyridazine Derivatives Dihydropyridazine->NFkB Dihydropyridazine->JNK

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a scaffold of significant interest in medicinal chemistry. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. The insights are drawn from studies on structurally related dihydropyridine and pyridone derivatives, highlighting key structural modifications that influence biological activity, primarily in the realms of anticancer and antiviral research.

Core Structure and Points of Modification

The fundamental scaffold of this compound presents several key positions where chemical modifications can be made to modulate its biological activity. These include substitutions on the N1-benzyl group, modifications at various positions on the dihydropyridine ring, and alterations to the C3-carboxylic acid moiety. Understanding the impact of these changes is crucial for designing more potent and selective compounds.

Hypothetical Structure-Activity Relationship Summary

Based on the analysis of related compounds, a general structure-activity relationship can be proposed. The following diagram illustrates the key modification points on the core scaffold and summarizes the likely impact of different substituents on biological activity.

SAR_Summary cluster_core This compound Scaffold cluster_activity Impact on Biological Activity Core N1 N1 C2 C2 N1->C2 Benzyl Benzyl Group (R1) N1->Benzyl C3 C3 C2->C3 C4 C4 C3->C4 CarboxylicAcid Carboxylic Acid (R3) C3->CarboxylicAcid C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O6 =O Benzyl_Subs Substitutions on Benzyl Ring (e.g., EWG, EDG) Carboxylic_Acid_Mod Modification of Carboxylic Acid (e.g., Ester, Amide) RingSubstituents Ring Substituents (R2, R4, R5) Ring_Subs Substitutions on Pyridine Ring (e.g., Alkyl, Aryl) Activity_Outcome Biological Activity (Anticancer/Antiviral) Benzyl_Subs->Activity_Outcome Benzyl_Subs->Activity_Outcome Modulates Potency Ring_Subs->Activity_Outcome Ring_Subs->Activity_Outcome Affects Selectivity & Potency Carboxylic_Acid_Mod->Activity_Outcome Carboxylic_Acid_Mod->Activity_Outcome Crucial for Activity

Caption: General SAR of this compound Analogs.

Quantitative Data Presentation

The following tables summarize the cytotoxic and antiviral activities of various dihydropyridine and related heterocyclic analogs, providing a basis for understanding the SAR of the title compound class.

Table 1: Cytotoxic Activity of Dihydropyridine Analogs against Various Cancer Cell Lines

Compound IDR1 (N1-substituent)R3, R5 (Ring Substituents)R4 (Ring Substituent)Cell LineIC50 (µM)Reference
3a ---HCT-15< 25[1][2]
3b ---HCT-15< 25[1][2]
7a 4-ArylN-thiazolyl carbamoyl-MOLT-417.4 ± 2.0[3][4]
7d 4-ArylN-thiazolyl carbamoyl-MCF-728.5 ± 3.5[3][4]
7a 4-ArylN-thiazolyl carbamoyl-LS18029.7 ± 4.7[3][4]
Cisplatin ---HCT-15> 50[1][2]
Gefitinib ---HCT-15> 50[1][2]

Data for compounds 3a and 3b are qualitative as presented in the source. Data for compounds 7a and 7d are from a study on 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl)carbamoyl-4-aryl-1,4-dihydropyridines.[3][4]

Table 2: Antiviral Activity of Related Heterocyclic Compounds

Compound ClassVirusAssay TypeEC50 (µM)Reference
Benzyl-substituted 1H-pyrazole-3-carboxylic acid derivativesHIVReplication Inhibition3.6 - 253[5]
6-benzyl analogs of HEPTHIV-1Replication in MT-4 cellsSubmicromolar to nanomolar[6]
Thiazole and Thiazolidinone derivativesHSV, Influenza-0.0078 - 263.31[5]
Solasodine glycosidesHepatitis B VirusDNA replication2.17[7]

These data are for structurally related heterocyclic compounds and are intended to provide a broader context for potential antiviral activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.

1. Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.

  • Cell Preparation: Human cancer cell lines (e.g., MCF-7, LS180, MOLT-4) are maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics.[3] Cells are seeded in 96-well plates at a density of 3-5 × 10⁴ cells/mL and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations.[8] The cells are then treated with these compounds and incubated for 48-72 hours.[8]

  • MTT Addition and Incubation: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for 3-4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Reading: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8] The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader.[4] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds C->D E Incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 3-4h to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Read absorbance on a plate reader H->I J Calculate IC50 values I->J

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

2. In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

  • Cell Preparation: Host cells (e.g., Vero cells) are seeded in 6-well or 12-well plates to form a confluent monolayer.[7]

  • Virus and Compound Incubation: Serial dilutions of the test compound are prepared.[7] In separate tubes, each compound dilution is mixed with a known amount of virus (e.g., 100 plaque-forming units) and incubated for 1 hour at 37°C.[7]

  • Infection: The cell monolayers are inoculated with the virus-compound mixtures and incubated for an adsorption period (e.g., 1-2 hours).[7]

  • Overlay and Incubation: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[7][9] The plates are then incubated for 2-3 days until plaques are visible.[7]

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet) to visualize the plaques.[7] The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.[7]

Structure-Activity Relationship Insights

From the available data on related dihydropyridine and pyridone structures, several key SAR trends can be inferred for the this compound scaffold:

  • The Carboxylic Acid Moiety (C3): The carboxylic acid group is often crucial for biological activity, potentially acting as a hydrogen bond donor or acceptor, or engaging in salt bridge interactions with the target protein.[10] Modifications such as esterification or amidation can significantly alter the compound's potency and pharmacokinetic properties.

  • The N1-Benzyl Group: Substitutions on the phenyl ring of the benzyl group can have a profound impact on activity. Both electron-donating and electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to the target.

  • Substitutions on the Dihydropyridine Ring (C2, C4, C5):

    • The introduction of bulky or lipophilic groups at the C4 position of the dihydropyridine ring has been shown to be a key determinant of activity in many dihydropyridine-based drugs.[3]

    • Modifications at the C3 and C5 positions, such as the introduction of N-thiazolyl carbamoyl groups, have been shown to enhance cytotoxic potential.[3][4]

  • General Observations: The overall lipophilicity and molecular shape of the analogs play a significant role in their biological activity. A delicate balance of these properties is often required for optimal target engagement and cellular permeability.

References

A Comparative Analysis of Pyridazine Derivatives and 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, both pyridazine and dihydropyridine scaffolds are cornerstones in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of pyridazine derivatives and analogs of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, supported by experimental data to inform drug discovery and development efforts. It is important to note that while a wealth of data exists for various pyridazine derivatives, specific biological activity data for this compound is limited in publicly available literature. Therefore, this guide will draw comparisons with the broader class of dihydropyridine carboxylic acid derivatives.

Overview of Biological Activities

Pyridazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that have been exploited to develop a wide range of bioactive molecules. Extensive research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.

In contrast, dihydropyridine carboxylic acid derivatives are also recognized for their therapeutic potential, most notably as calcium channel blockers in the treatment of hypertension. However, recent studies have expanded their scope to include anticancer and antimicrobial activities. While specific data for this compound is scarce, the broader class of dihydropyridine carboxylic acids has shown promise in preclinical studies.

Comparative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyridazine and dihydropyridine carboxylic acid derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyridazine Derivative 1HCT-116 (Colon)Not specified, 92.2% VEGFR kinase inhibition[1][2]
Pyridazine Derivative 2MCF-7 (Breast)1-10[3]
Pyridazine Derivative 3SK-MEL-28 (Melanoma)1-10[3]
Pyridazine Derivative 4A549 (Lung)Not specified, significant growth inhibition[4]

Table 2: Anticancer Activity of Dihydropyridine Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Dihydropyridine Carboxylic Acid 3aHCT-15 (Colon)7.94 ± 1.6[5][6]
Dihydropyridine Carboxylic Acid 3bHCT-15 (Colon)9.24 ± 0.9[5][6]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)HeLa (Cervical)3.6[7][8]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)MCF-7 (Breast)5.2[7][8]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)HeLa (Cervical)2.3[7][8]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)MCF-7 (Breast)5.7[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays commonly used to evaluate the compounds discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

VEGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR kinase domain.

  • Compound Incubation: The test compounds are pre-incubated with the VEGFR enzyme in the presence of a suitable buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a substrate peptide.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based ATP detection.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the comparison of these compound classes, the following diagrams illustrate a typical workflow for drug discovery and a conceptual comparison.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_comparison Comparative Analysis synthesis_pyridazine Synthesis of Pyridazine Derivatives anticancer_screening Anticancer Screening (e.g., MTT Assay) synthesis_pyridazine->anticancer_screening antimicrobial_screening Antimicrobial Screening (e.g., MIC Determination) synthesis_pyridazine->antimicrobial_screening antiviral_screening Antiviral Screening (e.g., Plaque Reduction Assay) synthesis_pyridazine->antiviral_screening synthesis_dihydropyridine Synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Analogs synthesis_dihydropyridine->anticancer_screening synthesis_dihydropyridine->antimicrobial_screening synthesis_dihydropyridine->antiviral_screening kinase_assay Kinase Inhibition Assays (e.g., VEGFR) anticancer_screening->kinase_assay enzyme_inhibition Other Enzyme Inhibition Assays antimicrobial_screening->enzyme_inhibition data_analysis Data Analysis and SAR Studies antiviral_screening->data_analysis kinase_assay->data_analysis enzyme_inhibition->data_analysis guide_publication Publication of Comparison Guide data_analysis->guide_publication

General workflow for the comparison of heterocyclic compounds.

logical_comparison cluster_properties Properties for Comparison topic Comparative Analysis: Pyridazine vs. Dihydropyridine Carboxylic Acid Derivatives pyridazine Pyridazine Derivatives topic->pyridazine dihydropyridine 1-Benzyl-6-Oxo-1,6-Dihydropyridine -3-Carboxylic Acid Analogs topic->dihydropyridine anticancer Anticancer Activity pyridazine->anticancer antimicrobial Antimicrobial Activity pyridazine->antimicrobial antiviral Antiviral Activity pyridazine->antiviral moa Mechanism of Action pyridazine->moa dihydropyridine->anticancer dihydropyridine->antimicrobial dihydropyridine->antiviral dihydropyridine->moa

Conceptual framework for the comparative analysis.

Conclusion

Pyridazine derivatives represent a versatile and extensively studied class of heterocyclic compounds with a proven track record in yielding biologically active molecules across various therapeutic areas, particularly in oncology. The wealth of available data provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization.

The dihydropyridine carboxylic acid scaffold, while historically associated with cardiovascular drugs, is an emerging area for anticancer and antimicrobial research. The limited but promising data for some analogs suggest that this scaffold is also worthy of further investigation. The lack of specific biological data for this compound highlights a gap in the current literature and presents an opportunity for future research to explore its potential therapeutic applications.

For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The extensive knowledge base surrounding pyridazine derivatives may offer a more direct path for hit-to-lead development in certain areas, while the dihydropyridine carboxylic acid framework may provide opportunities for novel intellectual property and potentially different mechanisms of action. This guide serves as a starting point for a more in-depth analysis based on specific project goals.

References

A Comparative Analysis of Substituted Dihydropyridine Carboxylic Acids: Efficacy in Cardiovascular and Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic efficacy of various substituted dihydropyridine carboxylic acid derivatives reveals significant variations in their antihypertensive and neuroprotective potentials. These differences are largely attributable to the nature and position of substitutions on the dihydropyridine ring, which in turn influences their interaction with L-type calcium channels and other cellular targets.

This guide provides a comparative overview of the performance of several key substituted dihydropyridine carboxylic acids, supported by experimental data from preclinical and clinical studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutics.

Antihypertensive Efficacy

The primary mechanism of antihypertensive action for dihydropyridine carboxylic acids is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, newer generation derivatives exhibit additional properties, such as the blockade of N-type and T-type calcium channels, which may confer supplementary benefits including renal protection and a reduction in reflex tachycardia.[2][3]

A comparative study in spontaneously hypertensive rats (SHRs) demonstrated that while both the L-type calcium channel blocker amlodipine and the L/N-type blocker cilnidipine effectively lowered blood pressure, cilnidipine showed a greater effect in attenuating post-myocardial infarction cardiac remodeling.[4] Specifically, cilnidipine was more effective in reducing interstitial fibrosis and the expression of transforming growth factor (TGF)-β.[4] Another study in elderly hypertensive patients found no significant difference in the reduction of home blood pressure variability between amlodipine and cilnidipine, suggesting that while the underlying mechanisms may differ, the overall clinical outcome in this regard is similar.[5]

More recently synthesized dihydropyrimidine derivatives have also shown potent antihypertensive activity. For instance, the dihydropyrimidine 12a was found to be more potent and longer-acting than nifedipine in spontaneously hypertensive rats, with a profile comparable to amlodipine.[6] Structure-activity relationship (QSAR) analyses have indicated that the hydrophobicity and electronic effects of substituents at the 4-position of the dihydropyridine ring are crucial for antihypertensive activity.[7]

Comparative Antihypertensive Data
CompoundAnimal ModelDoseRoute of AdministrationBlood Pressure ReductionReference
AmlodipineSpontaneously Hypertensive Rats (SHRs)Not SpecifiedNot SpecifiedSignificant[4]
CilnidipineSpontaneously Hypertensive Rats (SHRs)Not SpecifiedNot SpecifiedSignificant[4]
Dihydropyrimidine 12aSpontaneously Hypertensive Rat (SHR)Not SpecifiedIn vivoMore potent and longer acting than nifedipine[6]
5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid (65)Spontaneously Hypertensive Rat (SHR) & Renal Hypertensive Dog (RHD)Not SpecifiedNot SpecifiedPotent antihypertensive agent[8]

Neuroprotective Efficacy

Beyond their cardiovascular applications, certain substituted dihydropyridine carboxylic acids have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases and ischemic brain injury.[9][10] This neuroprotection is often attributed to the blockade of neuronal calcium channels and, in some cases, additional mechanisms such as anti-inflammatory and antioxidant activities.[9]

A notable example is the derivative CV-159, which not only blocks L-type calcium channels but also inhibits calmodulin (CaM)-dependent pathways.[11] In a rat model of ischemic brain injury, CV-159 provided significant protection against delayed neuronal death in the hippocampus and reduced the size of brain infarcts.[11] In contrast, traditional calcium channel blockers like nicardipine and nifedipine showed no such protective effects in the same model.[11]

Novel series of 1,4-dihydropyridine derivatives have been synthesized and shown to possess neuroprotective properties against toxicity induced by oxidative stress and tau hyperphosphorylation, which are implicated in Alzheimer's disease.[9] For instance, compounds 4f, 4g, and 4l were found to be more potent than melatonin in a neuroprotection assay.[9] The neuroprotective effect of these compounds appears to be linked to their antioxidant capacity and their ability to inhibit GSK-3β.[9] Furthermore, some atypical 1,4-dihydropyridine derivatives have demonstrated long-lasting neuroprotective and memory-enhancing actions at very low doses (0.005-0.05 mg/kg) in various animal models of neurodeficiency.[10] These compounds appear to act by normalizing the expression of neuronal proteins involved in neurotransmission and synaptic plasticity.[10]

Comparative Neuroprotective Data
CompoundModelEfficacyMechanism of ActionReference
CV-159Rat ischemic brain injurySignificant protection against neuronal death, reduced infarct sizeL-type Ca2+ channel blockade, inhibition of calmodulin (CaM)-dependent pathway[11]
NicardipineRat ischemic brain injuryNo effect on hippocampal neuronal death or infarct sizeL-type Ca2+ channel blockade[11]
NifedipineRat ischemic brain injuryNo effect on hippocampal neuronal death or infarct sizeL-type Ca2+ channel blockade[11]
Compound 4g (Ar = 4-BrPh)In vitro model of neurodegeneration77.9% neuroprotectionAntioxidant, GSK-3β inhibition[9]
Melatonin (Reference)In vitro model of neurodegenerationLess potent than compounds 4f, 4g, and 4lAntioxidant[9]

Experimental Protocols

Antihypertensive Activity Assessment (Tail-Cuff Method)

The antihypertensive activity of the compounds is evaluated in spontaneously hypertensive rats (SHRs).[6][8][12] The systolic blood pressure and heart rate of conscious, pre-warmed rats are measured using a non-invasive tail-cuff plethysmography system. Baseline readings are taken before drug administration. The test compounds are then administered, typically orally or intraperitoneally, at various doses. Blood pressure and heart rate are monitored at regular intervals for a specified period to determine the magnitude and duration of the antihypertensive effect.

In Vitro Neuroprotection Assay

The neuroprotective capacity of the compounds can be assessed using an in vitro model of neuronal cell death.[9] For example, SH-SY5Y neuroblastoma cells are cultured and then exposed to a neurotoxic agent, such as okadaic acid, to induce cell death. The test compounds are co-incubated with the neurotoxin. Cell viability is then quantified using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to that of cells treated with the neurotoxin alone.

Ischemic Brain Injury Model in Rats

To evaluate neuroprotective effects in vivo, a model of transient forebrain ischemia can be used in rats.[11] Anesthesia is induced, and the common carotid arteries are occluded for a defined period (e.g., 15 minutes) to induce ischemia. The test compound or vehicle is administered, for example, orally, before the ischemic insult. After a period of reperfusion, the brain is histologically examined to assess neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area. The extent of neuronal death is quantified to determine the protective effect of the compound.

Signaling Pathways and Experimental Workflows

G Mechanism of Action of Dihydropyridine Carboxylic Acids in Hypertension DHP Dihydropyridine Carboxylic Acid L_type L-type Ca2+ Channel (Vascular Smooth Muscle) DHP->L_type Blocks Ca_influx Decreased Intracellular Ca2+ Influx L_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Figure 1. Simplified signaling pathway illustrating the primary mechanism of antihypertensive action of dihydropyridine carboxylic acids.

G Experimental Workflow for Antihypertensive Screening Start Start: Spontaneously Hypertensive Rats Baseline Baseline Blood Pressure Measurement (Tail-Cuff) Start->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Monitor Monitor Blood Pressure and Heart Rate Administer->Monitor Analyze Analyze Data: Magnitude & Duration of Effect Monitor->Analyze End End: Determine Antihypertensive Efficacy Analyze->End

Figure 2. A typical experimental workflow for evaluating the antihypertensive efficacy of test compounds in an animal model.

References

Cross-Validation of Experimental Results for Pyridone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various pyridone compounds across key therapeutic areas, supported by experimental data. The information is intended to assist researchers in evaluating and selecting promising candidates for further investigation.

Comparative Efficacy of Pyridone Derivatives

The biological activity of pyridone compounds has been evaluated in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative pyridone derivatives in anticancer, anti-inflammatory, anti-fibrotic, and antiviral assays.

Anticancer Activity

Pyridone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data below highlights the IC50 values of several compounds against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-urea 8eMCF-70.22 (48h treatment)Doxorubicin1.93
Pyridine-urea 8nMCF-71.88 (48h treatment)Doxorubicin1.93
Pyridine-urea 8eMCF-70.11 (72h treatment)Doxorubicin-
Pyridine-urea 8nMCF-70.80 (72h treatment)Doxorubicin-
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG24.5--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG27.5--
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)MCF-76.3--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)MCF-716--

Table 1: Comparative anticancer activity of selected pyridone derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridone derivatives has been assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Isonicotinate 5ROS Inhibition1.42Ibuprofen11.2
Isonicotinate 6ROS Inhibition8.6Ibuprofen11.2
Isonicotinate 8bROS Inhibition3.7Ibuprofen11.2

Table 2: Comparative anti-inflammatory activity of isonicotinic acid-derived pyridones.[2]

Anti-fibrotic Activity

The anti-fibrotic efficacy of pyridone compounds is often evaluated by their ability to inhibit the proliferation of fibroblast cells, a key process in tissue fibrosis. Pirfenidone is a well-established anti-fibrotic pyridone drug.

Compound/DerivativeCell LineIC50 (mM)Reference CompoundIC50 (mM)
PirfenidoneNIH3T32.75--
Compound 5dNIH3T30.245Pirfenidone2.75
Compound 9bHFL10.048--
Compound 9dHFL10.035--
Compound 5bNIH3T30.08AKF-PD2.72
Compound 6jNIH3T30.3AKF-PD4.2

Table 3: Comparative anti-fibrotic activity of pirfenidone and its derivatives.[3][4][5]

Antiviral Activity

Several pyridone-containing compounds have been investigated for their ability to inhibit viral replication. The following table includes data for compounds screened for activity against SARS-CoV-2.

CompoundVirusIC50 (µM)
HydroxychloroquineSARS-CoV-21.99
Chloroquine phosphateSARS-CoV-22.65
RemdesivirSARS-CoV-20.77

Table 4: Antiviral activity of selected compounds against SARS-CoV-2.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the cross-validation and replication of results.

Cell Viability and Proliferation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridone compounds and control substances. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Fibroblast Proliferation Assay

This assay specifically measures the proliferation of fibroblast cells, which is crucial for evaluating anti-fibrotic compounds.

  • Cell Seeding: Plate fibroblast cells (e.g., NIH3T3 or HFL1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing different concentrations of the test pyridone compounds. Include a positive control (e.g., a known growth factor) and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay (as described above) or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of fibroblast proliferation for each compound concentration compared to the control.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. It is a common method for assessing the anti-inflammatory activity of compounds.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.

  • Compound Incubation: Treat the cells with various concentrations of the pyridone compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.[7]

Signaling Pathways and Experimental Workflows

The biological effects of pyridone compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to the activities discussed.

TGF-β Signaling Pathway in Fibrosis

Many anti-fibrotic pyridone compounds, including Pirfenidone, are known to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis.

TGF_beta_pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI Recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Pyridone Pyridone Compound Pyridone->TBRI Inhibits Anticancer_pathway Pyridone Pyridone Compound Stress Cellular Stress Pyridone->Stress JNK JNK Stress->JNK Activates p53 p53 Stress->p53 Activates Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis iNOS_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Pyridone Pyridone Compound Pyridone->NFkB Inhibits Experimental_Workflow Start Start: Synthesize Pyridone Derivatives PrimaryScreen Primary Screening (e.g., MTT Assay) Start->PrimaryScreen HitSelection Hit Compound Selection PrimaryScreen->HitSelection HitSelection->Start Inactive SecondaryScreen Secondary Assays (e.g., NO Assay, Fibroblast Proliferation) HitSelection->SecondaryScreen Active Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) SecondaryScreen->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to the In Silico and In Vitro Activity of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological activity of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 4332-79-0) is limited in publicly available literature, a significant body of research exists for its structural analogs. This guide provides a comparative overview of the in silico and in vitro activities of various dihydropyridine carboxylic acid derivatives, offering insights into their potential as therapeutic agents, particularly in oncology.

Introduction to Dihydropyridine Carboxylic Acids

Dihydropyridine derivatives are a well-established class of compounds in medicinal chemistry.[1] Modifications to the dihydropyridine scaffold have been shown to yield compounds with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2] This guide focuses on the comparison between computational predictions and laboratory-based experimental results for this class of molecules, highlighting their potential as subjects for further drug discovery and development.

In Vitro Cytotoxic Activity

The primary in vitro application explored for this compound analogs is their potential as anticancer agents. The most common method for evaluating this is the MTT assay, which measures a compound's ability to inhibit cell proliferation in various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several dihydropyridine carboxylic acid derivatives against different human cancer cell lines, as reported in the literature. For comparison, the activities of standard chemotherapeutic agents are also included.

Compound IDCancer Cell LineIn Vitro IC50 (µM)Reference CompoundReference IC50 (µM)Source
Derivative 3a HCT-15 (Colon)7.94 ± 1.6Cisplatin15.15 ± 2.1[1][3]
Derivative 3b HCT-15 (Colon)9.24 ± 0.9Gefitinib11.21 ± 1.3[1][3]
Derivative 13ad' Caco-2 (Colorectal)0.63 ± 0.05Carboplatin7.49 ± 0.29[4]
Derivative 13ad' Caco-2 (Colorectal)0.63 ± 0.05Gemcitabine4.51 ± 0.19[4]
Derivative 13ad' Caco-2 (Colorectal)0.63 ± 0.05Daunorubicin14.12 ± 0.37[4]
Derivative 13ab' Caco-2 (Colorectal)1.39 ± 0.04Carboplatin7.49 ± 0.29[4]
Derivative IIA(5) MRP1 inhibition14 ± 2Benzbromarone4[5]
Derivative IA(1) MRP1 inhibition20 ± 4Benzbromarone4[5]

In Silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in rational drug design for identifying potential biological targets and understanding structure-activity relationships.

Comparative Molecular Docking Data

The following table presents the results of in silico molecular docking studies for some dihydropyridine derivatives against various protein targets implicated in cancer.

Compound IDProtein TargetDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesSource
Derivative 3a PARP-1Not specifiedNot specified[1][6]
Derivative 3b PARP-1Not specifiedNot specified[1][6]
Derivative 13ad' Protein Kinase CK2αNot specifiedNot specified[4]
Derivative 13ad' Tankyrase 1Not specifiedNot specified[4]
Derivative 13ad' Tankyrase 2Not specifiedNot specified[4]
Analog 6a,b Flavohemoglobin-10.4 and -10.0Not specified[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. The general procedure is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Silico Molecular Docking

Molecular docking studies are typically performed using software such as AutoDock, Glide, or GOLD. A general workflow is outlined below:

  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the ligand (dihydropyridine derivative) is drawn and converted to a 3D structure. The geometry is optimized using a suitable force field.

  • Binding Site Definition: The active site or binding pocket of the protein is defined based on the co-crystallized ligand or through computational prediction.

  • Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro and In Silico Screening

G cluster_0 In Silico Screening cluster_1 In Vitro Evaluation ligand_prep Ligand Preparation (3D Structure) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (from PDB) protein_prep->docking analysis_silico Analysis of Binding Modes and Energies docking->analysis_silico synthesis Compound Synthesis analysis_silico->synthesis Select Promising Compounds mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay analysis_vitro IC50 Determination mtt_assay->analysis_vitro analysis_vitro->analysis_silico Correlate with In Silico Data

Caption: A generalized workflow for the discovery of bioactive dihydropyridine derivatives.

Potential PARP-1 Inhibition Pathway

Some dihydropyridine derivatives have been investigated for their potential to interact with Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[1][6] Inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms.

G DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 DNA_repair DNA Repair PARP1->DNA_repair Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis leads to (when inhibited) DHP_derivative Dihydropyridine Derivative DHP_derivative->PARP1 Inhibition DNA_repair->Apoptosis prevents

Caption: Proposed mechanism of action via PARP-1 inhibition.

Conclusion

The available research strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data for the parent compound is lacking, the numerous studies on its derivatives demonstrate a clear correlation between chemical structure, in silico predictions, and in vitro biological activity. The data presented in this guide serves as a valuable resource for researchers interested in exploring this chemical space further. Future work should aim to synthesize and evaluate the parent compound to provide a baseline for structure-activity relationship studies and to fully elucidate the therapeutic potential of this class of molecules.

References

Comparative Docking Analysis of Dihydropyridine Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and molecular interactions of dihydropyridine derivatives with key protein targets implicated in cancer, hypertension, and tuberculosis. This guide provides a comparative analysis of docking scores, detailed experimental protocols for in silico studies, and visualizations of relevant signaling pathways.

Dihydropyridine (DHP) derivatives are a versatile class of compounds renowned for their therapeutic applications, most notably as L-type calcium channel blockers in the management of hypertension.[1][2] Recent research has expanded their potential utility, exploring their efficacy as anticancer and antitubercular agents.[3][4] Molecular docking studies have been instrumental in elucidating the binding mechanisms of these derivatives and in guiding the design of novel, more potent inhibitors. This guide synthesizes findings from several comparative docking studies to provide a clear overview of the binding affinities of various dihydropyridine derivatives against their respective protein targets.

Comparative Analysis of Docking Scores

The following table summarizes the docking scores of various dihydropyridine derivatives against their target proteins as reported in recent literature. The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the receptor, with a more negative value indicating a stronger interaction.

Derivative/CompoundTarget ProteinDocking Score (kcal/mol)Docking SoftwareTherapeutic Area
Compound 10 L-type Calcium Channel (Cav1.2)-10.05AutoDock 4.2Antihypertensive
Compound 16 L-type Calcium Channel (Cav1.2)-11.6Not SpecifiedAntihypertensive
BenidipineAldose Reductase (ALR2)-8.5 (Re-rank Score: 117.14)Molegro Virtual DockerDiabetic Complications
NivaldipineAldose Reductase (ALR2)-8.8 (Re-rank Score: 124.31)Molegro Virtual DockerDiabetic Complications
BenidipineReceptor for Advanced Glycation End products (RAGE)-7.9 (Re-rank Score: 96.84)Molegro Virtual DockerDiabetic Complications
NimodipineReceptor for Advanced Glycation End products (RAGE)-8.2 (Re-rank Score: 95.32)Molegro Virtual DockerDiabetic Complications
Compound 4g Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)-7.67Not SpecifiedAntitubercular
Compound 4d Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)-7.316Not SpecifiedAntitubercular
Compound 4e Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)-7.062Not SpecifiedAntitubercular
Compound 4c Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)-7.042Not SpecifiedAntitubercular
PazopanibVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-9.5Not SpecifiedAnticancer
ZanubrutinibVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-7.0Not SpecifiedAnticancer
DolasetronJanus Kinase 2 (JAK2)> -11.0AutoDock Vina / GlideAnticancer
KetoprofenJanus Kinase 2 (JAK2)> -11.0AutoDock Vina / GlideAnticancer

Experimental Protocols for Molecular Docking

The following is a generalized protocol for molecular docking studies based on methodologies reported in the cited literature. This protocol outlines the key steps from protein and ligand preparation to the analysis of docking results.

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.

  • File Format Conversion: The prepared protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the dihydropyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment: Gasteiger partial charges are assigned to the ligand atoms, and rotatable bonds are defined.

  • File Format Conversion: The prepared ligands are saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the co-crystallized ligand was located or as predicted by binding site prediction tools.

4. Molecular Docking:

  • The docking simulation is performed using software such as AutoDock Vina or Schrödinger Glide.

  • The software explores various conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose in AutoDock.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by dihydropyridine derivatives and a general workflow for molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Remove water, add hydrogens) PDB->Prep_Protein Ligand_2D Ligand Structure (2D) Prep_Ligand Ligand Preparation (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Grid Grid Generation (Define active site) Prep_Protein->Grid Docking Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis Result Analysis (Binding energy, interactions) Docking->Analysis Visualization Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization

A generalized workflow for molecular docking studies.

L_Type_Calcium_Channel_Signaling DHP Dihydropyridine Derivatives LTCC L-Type Calcium Channel DHP->LTCC Blockade Ca_Influx Ca2+ Influx LTCC->Ca_Influx Inhibits Contraction Smooth Muscle Contraction Ca_Influx->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to

Simplified signaling of L-type calcium channel blockade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS DHP Dihydropyridine Derivatives DHP->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and inhibition point.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates DHP Dihydropyridine Derivatives DHP->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

JAK-STAT signaling pathway and inhibition point.

References

Benchmarking the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a key heterocyclic scaffold in medicinal chemistry. We will explore a potential multi-step synthesis and a plausible alternative approach, presenting detailed experimental protocols, and a quantitative comparison to aid in methodological selection.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The efficiency of the synthetic route to this core structure is crucial for the timely and cost-effective development of new chemical entities. This guide benchmarks a multi-step, diversity-oriented synthesis against a hypothetical, more direct approach, providing researchers with the necessary data to make informed decisions for their specific research needs.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod A: Multi-Step SynthesisMethod B: Hydrothermal Synthesis & Benzylation
Starting Materials Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, Benzylamine2-Chloro-5-carboxypyridine, Benzyl bromide
Key Intermediates Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate6-Oxo-1,6-dihydropyridine-3-carboxylic acid
Overall Yield Estimated 70-80%Estimated >75%
Reaction Time ~ 2 days~ 3 days
Number of Steps 2 (from common precursors)2
Purification Column chromatography, RecrystallizationRecrystallization, Filtration
Scalability ModeratePotentially high
Key Advantages Access to diverse analoguesHigh yield of the core structure
Key Disadvantages Multi-step processRequires high temperature and pressure

Experimental Protocols

Method A: Multi-Step Synthesis via a Diversity-Oriented Approach

This method is adapted from a diversity-oriented synthesis of related carboxamides and involves the formation of a key pyridone intermediate followed by hydrolysis.[1]

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in a suitable solvent such as methanol.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the methyl ester intermediate (1.0 eq) in a mixture of methanol and water.

  • Base Hydrolysis: Add an excess of a base, such as sodium hydroxide (2-3 eq), to the suspension.

  • Reaction: Heat the mixture to reflux until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Method B: Hydrothermal Synthesis of the Pyridone Core followed by N-Benzylation

This proposed method utilizes a high-yield hydrothermal synthesis for the pyridone core, followed by a standard N-alkylation reaction.[2]

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

  • Reaction Setup: In a hydrothermal reaction vessel, combine 2-chloro-5-carboxypyridine (1.0 eq) and water.

  • Hydrothermal Reaction: Seal the vessel and heat it to 140-180°C for 24-72 hours.

  • Isolation: After cooling to room temperature, the crystalline product, 6-Oxo-1,6-dihydropyridine-3-carboxylic acid, can be collected by filtration. The reported yield for this step is over 80%.

Step 2: N-Benzylation

  • Reaction Setup: In a round-bottom flask, suspend 6-Oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 eq), to the suspension.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Visualization of Experimental Workflows

MethodA_Workflow cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Hydrolysis start1 Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + Benzylamine reaction1 Reflux in Methanol start1->reaction1 workup1 Cooling & Filtration/Chromatography reaction1->workup1 intermediate Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate workup1->intermediate start2 Intermediate + NaOH intermediate->start2 reaction2 Reflux in Methanol/Water start2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product This compound workup2->product

Caption: Workflow for the multi-step synthesis (Method A).

MethodB_Workflow cluster_step1 Step 1: Hydrothermal Synthesis cluster_step2 Step 2: N-Benzylation start1 2-Chloro-5-carboxypyridine + Water reaction1 Heat in sealed vessel (140-180°C) start1->reaction1 workup1 Cooling & Filtration reaction1->workup1 intermediate 6-Oxo-1,6-dihydropyridine-3-carboxylic acid workup1->intermediate start2 Intermediate + K2CO3 + Benzyl Bromide intermediate->start2 reaction2 Stir in DMF start2->reaction2 workup2 Acidification, Filtration & Recrystallization reaction2->workup2 product This compound workup2->product

Caption: Workflow for the hydrothermal synthesis and benzylation (Method B).

Logical Relationship: Method Selection Criteria

Method_Selection start Project Goal need_diversity Need for diverse analogues? start->need_diversity focus_on_core Primary focus on the core molecule? need_diversity->focus_on_core No method_a Select Method A: Multi-Step Synthesis need_diversity->method_a Yes focus_on_core->method_a No (Consider scalability) method_b Select Method B: Hydrothermal Synthesis focus_on_core->method_b Yes

Caption: Decision tree for selecting a synthesis method.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, ensuring the safety of researchers and the protection of our environment. This compound, due to its chemical structure containing a pyridine ring and a carboxylic acid functional group, must be treated as hazardous waste.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to safety protocols is mandatory to prevent accidental exposure.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield meeting OSHA or EN 166 standards.[4]To protect eyes from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin contact and absorption.[1]
Body Protection A standard laboratory coat, fully buttoned.[1]To protect clothing and skin from contamination.[1]
Respiratory Protection Not typically required with adequate ventilation, but a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary for large spills or inadequate ventilation.[4]To avoid inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream must be segregated from other incompatible waste. Do not mix with strong oxidizing agents or bases.[3] Solid waste should be collected separately from liquid waste.[3]

  • Containerization:

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7]

    • The container must be made of a material that is compatible with the chemical and should have a secure screw cap.[7] Plastic containers are often preferred.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling:

    • As soon as waste is added, the container must be labeled. The label must include:

      • The words "Hazardous Waste".[3][7]

      • The full chemical name: "this compound".[7]

      • Associated hazards (e.g., Irritant, Toxic).[1][7]

      • The date the container was first used for waste accumulation.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][7][8]

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.[3]

    • Keep the waste container closed at all times, except when adding waste.[7][9]

  • Arranging for Pickup:

    • Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its collection by your institution's EHS department or a licensed professional waste disposal service.[8][10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Classify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by EHS or Licensed Disposal Service E->F G Final Disposal at an Approved Facility F->G

Caption: Decision workflow for the disposal of this compound.

Waste Minimization

To reduce the environmental impact and disposal costs, laboratories should practice waste minimization. This can be achieved by:

  • Ordering only the necessary quantities of the chemical.[8]

  • Carefully calculating the amounts needed for experiments to avoid preparing excess solutions.[3]

  • Maintaining an accurate chemical inventory to prevent the purchase of duplicates.[8]

References

Essential Safety and Operational Protocols for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid. The following procedures are based on the known hazards of structurally similar compounds, including pyridinone and carboxylic acid derivatives, and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3] Inspect gloves before use and remove them properly to avoid skin contact.[4]Provides a barrier against potential skin irritation or absorption.
Eye and Face Protection Safety goggles with side shields or a face shield worn over safety glasses.[3]Protects eyes from splashes and airborne particles that could cause serious irritation.
Skin and Body Protection A chemical-resistant lab coat, fully fastened.[5] Consider a complete suit for protection against chemicals, depending on the scale of work.[4]Prevents contact with skin and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][5]Minimizes the inhalation of airborne particles that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to control dust and vapors.[5]

  • Ventilation: Ensure the fume hood is functioning correctly before commencing any work.[5]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

2. Donning PPE:

  • Put on all required PPE as detailed in Table 1. Ensure gloves are the correct size and are free of any defects.

3. Handling the Compound:

  • Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Transferring: When transferring the compound to a reaction vessel, do so carefully to prevent spills. If adding to a solvent, add the solid to the liquid slowly to avoid splashing.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[6] Carboxylic acids should not be stored in metal cabinets due to potential corrosion.[7]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in laboratory areas.[6][9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
Unused Chemical Dispose of unused or unwanted chemicals through your institution's hazardous waste management program. Do not dispose of them down the drain or in the regular trash.
Empty Containers Empty containers should be rinsed with an appropriate solvent (e.g., the solvent used in the experiment). The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_vent Verify Ventilation prep_area->check_vent gather_mat Assemble Materials (PPE, Waste Containers) check_vent->gather_mat don_ppe Don PPE gather_mat->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer store Store Appropriately weigh_transfer->store segregate Segregate Waste weigh_transfer->segregate decon Decontaminate Surfaces and Equipment store->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands doff_ppe->wash dispose Dispose via Hazardous Waste Program segregate->dispose

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.